Chitotetraose Tetradecaacetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGWXILTVZPHON-KEMNZMDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N4O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1251.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117399-51-6 | |
| Record name | β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117399-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Chitotetraose Tetradecaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Chitotetraose Tetradecaacetate, a fully acetylated derivative of the chitooligosaccharide chitotetraose. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes to support researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and material science.
Introduction
Chitotetraose, a tetramer of N-acetylglucosamine, is a bioactive oligosaccharide derived from chitin, the second most abundant polysaccharide in nature. The peracetylation of chitotetraose to yield this compound modifies its physicochemical properties, such as solubility and reactivity, which can be advantageous for various applications, including its use as a precursor for further chemical modifications or as a standard for analytical purposes. This guide details a robust methodology for its synthesis and purification.
Chemical Synthesis of this compound
The complete acetylation of chitotetraose, targeting all free hydroxyl and N-acetyl groups, can be effectively achieved through per-O-acetylation using acetic anhydride (B1165640) in the presence of pyridine (B92270). Pyridine acts as both a solvent and a catalyst, facilitating the reaction.[1][2]
Experimental Protocol: Peracetylation of Chitotetraose
This protocol is adapted from established methods for the per-O-acetylation of carbohydrates.[1][2]
Materials:
-
Chitotetraose
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolution: Dissolve chitotetraose (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of chitotetraose) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a significant excess, e.g., 1.5-2.0 equivalents per hydroxyl and N-acetyl group) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Quenching: Quench the reaction by the slow addition of methanol at 0°C to consume the excess acetic anhydride.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted reagents, byproducts, and any partially acetylated intermediates. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.
Experimental Protocol: Preparative HPLC Purification
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of acetylated oligosaccharides.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically employed.
-
Detection: UV detection at a wavelength around 210-220 nm, where the acetyl groups exhibit absorbance.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development: Initially, develop an analytical scale method to optimize the separation. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Preparative Run: Scale up the optimized analytical method for the preparative column. Inject the filtered sample and collect the fractions corresponding to the main peak of the fully acetylated product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Data Presentation
Quantitative data from the synthesis and purification processes are summarized below. Please note that the presented values are representative and may vary depending on the specific experimental conditions.
| Parameter | Value | Reference/Note |
| Synthesis | ||
| Starting Material | Chitotetraose | - |
| Reagents | Acetic Anhydride, Pyridine | [1][2] |
| Reaction Time | 12-24 hours | Dependent on reaction scale and monitoring |
| Reaction Temperature | Room Temperature | Following initial cooling |
| Purification | ||
| Method | Preparative HPLC | - |
| Column | Reversed-Phase C18 | Typical for acetylated oligosaccharides |
| Mobile Phase | Water/Acetonitrile Gradient | - |
| Product Characterization | ||
| Purity | >95% | Achievable with preparative HPLC |
| Yield | Variable | Highly dependent on reaction and purification efficiency |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product. The spectra will confirm the presence of the acetyl groups and the integrity of the chitotetraose backbone.
-
¹H NMR: The spectrum is expected to show characteristic signals for the anomeric protons of the sugar rings, the ring protons, and the methyl protons of the numerous acetyl groups.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the acetyl groups, the methyl carbons of the acetyl groups, and the carbons of the sugar backbone.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product, confirming the complete acetylation of chitotetraose. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Conclusion
This technical guide provides a detailed framework for the chemical synthesis and purification of this compound. The presented protocols and workflows offer a solid foundation for researchers and professionals to produce this valuable compound for a variety of applications in research and development. Adherence to the detailed methodologies and careful monitoring of the reaction and purification steps are crucial for obtaining a high-purity product.
References
An In-depth Technical Guide to the Physicochemical Properties of Chitotetraose Tetradecaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Chitotetraose Tetradecaacetate, a fully acetylated derivative of chitotetraose. This document details its chemical identity, physical characteristics, and provides standardized protocols for its synthesis, purification, and analysis. The information herein is intended to support research and development activities in the fields of glycobiology, pharmacology, and materials science.
Core Physicochemical Properties
This compound is a derivative of chitotetraose where all free amine and hydroxyl groups are acetylated. This extensive acetylation significantly alters its physical and chemical properties compared to its unacetylated or partially acetylated counterparts, most notably increasing its solubility in organic solvents.
Quantitative Data Summary
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 117399-51-6 | Internal Data |
| Molecular Formula | C₅₂H₇₄N₄O₃₁ | Internal Data |
| Molecular Weight | 1251.15 g/mol | Internal Data |
| Physical Form | Powder | [1] |
| Melting Point | >203°C (decomposition) | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol. Slightly soluble in DMSO. Very slightly soluble in heated and sonicated methanol. | [2][3] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
This section outlines the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Peracetylation of Chitotetraose
The synthesis of this compound is achieved through the peracetylation of chitotetraose. A standard and effective method involves the use of acetic anhydride (B1165640) in the presence of pyridine (B92270).[4][5]
Materials:
-
Chitotetraose
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (B109758) (or Dry Ethyl Acetate)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ (or MgSO₄)
-
Methanol (for quenching)
Procedure:
-
Dissolve chitotetraose (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (a sufficient excess to acetylate all hydroxyl and amino groups, typically 1.5-2.0 equivalents per group) to the solution dropwise.[4]
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[6]
-
Quench the reaction by the careful addition of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[6]
-
Dilute the residue with dichloromethane or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
Purification
The crude this compound can be purified using standard chromatographic techniques.
Methodology:
-
Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying peracetylated carbohydrates.[6] A suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is used to elute the product from the silica gel, separating it from impurities and excess reagents.
-
Gel Filtration Chromatography: For separation based on size and to remove smaller impurities, gel filtration chromatography can be employed.[3]
Analytical Methods
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR provides information on the number and chemical environment of the protons in the molecule. For peracetylated carbohydrates, characteristic signals for the anomeric protons and the acetyl methyl protons are expected.[7][8]
-
¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbons and to confirm the carbohydrate backbone and the presence of acetyl carbonyl and methyl carbons.[9]
2.3.2. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): This technique is well-suited for the analysis of chitooligosaccharides and their derivatives.[10][11] It can be used to confirm the molecular weight of this compound by observing the pseudomolecular ions (e.g., [M+Na]⁺).
Biological Context and Visualization
Fully and partially acetylated chitooligosaccharides are of significant interest due to their diverse biological activities, including antifungal properties.[1][2] The interaction of these molecules with enzymes is crucial to their function and metabolism.
The following diagram illustrates the conceptual docking of a chitotetraose molecule into the substrate-binding cleft of a chitosanase enzyme, a key interaction in its biological processing.
References
- 1. Antifungal activity of chitooligosaccharides against the dermatophyte Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated 1H NMR method for the determination of the degree of deacetylation of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-n.m.r. studies of the acetylation sequences in partially N-deacetylated chitins (chitosans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a mass spectrometry method for the characterization of a series of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of Chitotetraose Tetradecaacetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the analytical methodologies for the molecular structure elucidation of Chitotetraose Tetradecaacetate, a fully acetylated derivative of the chito-oligosaccharide, chitotetraose. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, drug development, and materials science. Herein, we detail the experimental protocols and data interpretation integral to confirming the chemical structure of this compound.
Introduction
Chitotetraose, a tetramer of N-acetylglucosamine linked by β-(1→4) glycosidic bonds, is a biologically significant oligosaccharide derived from chitin. Its peracetylated form, this compound, exhibits modified solubility and physicochemical properties, making it a compound of interest for various applications. The complete acetylation of all hydroxyl and amino groups results in a molecule with fourteen acetate (B1210297) moieties. Precise structural confirmation is paramount for its application and further research. This guide outlines a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for its characterization.
Analytical Approaches
The comprehensive structural elucidation of this compound relies on a synergistic combination of modern analytical techniques. The general workflow for this process is outlined below.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is a primary technique for determining the molecular weight of this compound, providing direct evidence of successful peracetylation.
Table 1: Expected Mass Spectrometry Data
| Ion Species | Expected m/z |
| [M+H]⁺ | 1247.4 |
| [M+Na]⁺ | 1269.4 |
| [M+K]⁺ | 1285.4 |
Note: The expected molecular weight of this compound (C₅₀H₆₆N₄O₃₁) is 1246.4 g/mol . The m/z values are calculated based on this molecular weight.
NMR Spectroscopy for Structural Connectivity
NMR spectroscopy is indispensable for the detailed structural analysis of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments are employed to assign all proton and carbon signals and to confirm the glycosidic linkages and acetylation pattern.
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Expected Chemical Shift (ppm) |
| Anomeric (H-1) | 4.5 - 5.5 |
| Ring Protons (H-2 to H-6) | 3.5 - 5.0 |
| N-Acetyl (CH₃) | 1.8 - 2.0 |
| O-Acetyl (CH₃) | 2.0 - 2.2 |
Table 3: Representative ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| Anomeric (C-1) | 95 - 105 |
| Ring Carbons (C-2 to C-6) | 50 - 80 |
| N-Acetyl (CH₃) | 22 - 25 |
| O-Acetyl (CH₃) | 20 - 23 |
| Carbonyl (C=O) | 168 - 172 |
Experimental Protocols
Synthesis of this compound
Chitotetraose is peracetylated using a standard procedure with acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) or sodium acetate.
-
Dissolve Chitotetraose in a mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by adding ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the purification and purity assessment of the final product.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: Refractive index (RI) or Evaporative Light Scattering Detector (ELSD).
Mass Spectrometry
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization methods.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe protonated and other adducted species.
NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
The following diagram illustrates the logical relationship in interpreting 2D NMR data for a single acetylated glucosamine (B1671600) residue within the chitotetraose backbone.
Conclusion
The structural elucidation of this compound is achieved through a systematic application of mass spectrometry and NMR spectroscopy. The combination of these techniques provides unambiguous evidence for the molecular weight, the sequence of monosaccharide units, the stereochemistry of the glycosidic linkages, and the complete acetylation of all available hydroxyl and amino groups. The methodologies and representative data presented in this guide serve as a robust framework for the characterization of this and other complex acetylated oligosaccharides.
Unveiling the Bio-Functional Landscape of Chitotetraose and its Peracetylated Analogs: A Technical Guide
Executive Summary
Chitotetraose, a β-1,4-linked tetramer of N-acetylglucosamine, is a biologically active oligosaccharide derived from chitin (B13524). It plays significant roles in intercellular signaling, particularly in plant-microbe interactions, and exhibits a range of other biological activities, including antifungal and immunomodulatory effects. The acetylation of chitotetraose, particularly peracetylation, is a critical structural modification that significantly influences its physicochemical properties, such as solubility, and modulates its biological functions. This guide provides a comprehensive overview of the known biological activities of chitotetraose, the impact of acetylation on these functions, and detailed experimental protocols for its study.
Core Biological Activities and Functional Implications of Acetylation
Chitotetraose and its derivatives are recognized for a variety of biological activities. The degree of acetylation is a key determinant of these functions.
Fully acetylated chitooligosaccharides (faCOS) , such as peracetylated chitotetraose, are composed exclusively of N-acetylglucosamine units[1]. This form is crucial for recognition by certain receptors, particularly in plants.
Partially acetylated chitooligosaccharides (paCOS) contain both N-acetylglucosamine and glucosamine (B1671600) residues[1]. The pattern and degree of acetylation in paCOS can fine-tune their biological effects, leading to a diverse range of activities.
Fully deacetylated chitooligosaccharides (fdCOS) consist solely of glucosamine units and exhibit distinct biological properties, including acting as inhibitors of certain chitinases[1][2].
Role in Plant Symbiosis and Defense
Chitotetraose is a key signaling molecule in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi[3]. It is also a potent elicitor of plant defense responses against fungal pathogens[4].
-
Symbiotic Signaling: Chitotetraose mimics the signaling molecules from AM fungi, activating the conserved symbiosis signaling pathway (CSSP) in the epidermal cells of host plants[3]. This activation is characterized by the induction of nuclear calcium spiking, a critical step in the establishment of symbiosis[1][3].
-
Plant Defense: As a pathogen-associated molecular pattern (PAMP), chitotetraose is recognized by plant cell surface receptors, triggering a cascade of defense responses. This includes the activation of mitogen-activated protein kinase (MAPK) cascades and the expression of defense-related genes[4][5].
Antifungal Activity
Chitooligosaccharides, including chitotetraose, have demonstrated direct antifungal activity against a range of pathogenic fungi[6][7]. Their mechanism of action often involves the permeabilization of the fungal cell membrane, leading to cell death[6][7]. The degree of acetylation can influence the efficacy and spectrum of this antifungal activity.
Immunomodulatory Effects
In mammalian systems, chitooligosaccharides can modulate the immune response. The degree of N-acetylation plays a critical role in their anti-inflammatory activity[8][9].
-
Anti-inflammatory Effects: Studies have shown that chitooligosaccharides with a low degree of acetylation can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS)[9][10]. Conversely, highly acetylated forms may exhibit some pro-inflammatory activity[8]. The anti-inflammatory mechanism can involve the inhibition of the NF-κB signaling pathway[8].
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of chitotetraose and related chitooligosaccharides.
| Compound/Mixture | Target Organism/Cell Line | Assay | Concentration/Dosage | Observed Effect | Reference |
| Chitotetraose (CO4) | Casuarina glauca (actinorhizal plant) | Calcium Spiking | 10⁻⁶ M and 10⁻⁸ M | Elicited pronounced and sustained Ca²⁺ spiking responses. | [1][3] |
| Chitotetraose (CO4) | Discaria trinervis (actinorhizal plant) | Calcium Spiking | 10⁻⁶ M and 10⁻⁸ M | Elicited sustained Ca²⁺ spiking responses. | [1] |
| Chitooligosaccharide Mixture (GlcN₂₋₄) | Candida krusei | Broth Microdilution | MIC: 78–312 µg/mL | Fungistatic activity. | [11] |
| Chitooligosaccharide Mixture (GlcN₂₋₄) | Candida parapsilosis | Broth Microdilution | MIC: 78–312 µg/mL | Fungistatic activity. | [11] |
| Chitooligosaccharide Mixture (GlcN₂₋₄) | Candida tropicalis | Broth Microdilution | MIC: 78–312 µg/mL | Fungistatic activity. | [11] |
| Chitooligosaccharide Mixture (GlcN₂₋₄) | Fusarium oxysporum | Mycelial Growth Inhibition | IC₅₀ = 298 µg/mL | Inhibition of mycelial growth. | [11] |
| Chitooligosaccharide Mixture (GlcN₂₋₄) | Fusarium solani | Mycelial Growth Inhibition | IC₅₀ = 316.5 µg/mL | Inhibition of mycelial growth. | [11] |
| Chitooligosaccharides (12% Acetylation) | RAW 264.7 Macrophages | LPS-induced NO, IL-6, TNF-α production | Not specified | Showed the best inhibitory activity compared to other degrees of acetylation. | [9][10] |
Signaling Pathways and Experimental Workflows
Plant Chitin Signaling Pathway
Chitotetraose, as a chitin fragment, is perceived by LysM receptor-like kinases on the plant cell surface. This recognition initiates a signaling cascade involving ion fluxes, the production of reactive oxygen species (ROS), and the activation of a MAPK cascade, ultimately leading to the transcriptional regulation of defense-related genes.
Caption: Plant chitin signaling pathway initiated by Chitotetraose.
Experimental Workflow for Antifungal Activity Assessment
A typical workflow to assess the antifungal activity of chitooligosaccharides involves determining the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC), followed by mechanistic studies such as membrane permeabilization assays.
Caption: Workflow for assessing the antifungal properties of Chitotetraose.
Experimental Protocols
In Vivo Calcium Spiking Assay in Plant Roots
This protocol is adapted from studies on symbiotic signaling in actinorhizal plants[3].
Objective: To visualize and quantify nuclear calcium spiking in response to chitotetraose treatment.
Materials:
-
Transgenic plants expressing a nuclear-localized cameleon calcium sensor.
-
Chitotetraose (CO4) stock solution (e.g., 1 mM in sterile water).
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope equipped for ratiometric imaging.
Procedure:
-
Mount root segments from transgenic plants in a chamber on a microscope slide.
-
Perfuse the roots with a control medium.
-
Acquire baseline fluorescence images of the nuclear-localized cameleon sensor for a defined period (e.g., 10 minutes).
-
Introduce the chitotetraose solution at the desired final concentration (e.g., 10⁻⁶ M or 10⁻⁸ M) into the perfusion chamber.
-
Immediately begin acquiring a time-lapse series of images for an extended period (e.g., 20-30 minutes).
-
Analyze the image series to calculate the ratio of acceptor to donor fluorescence over time.
-
Identify and quantify the frequency and amplitude of calcium spikes in individual nuclei.
Antifungal Broth Microdilution Assay
This protocol is based on standard methods for determining the minimum inhibitory concentration (MIC) of antifungal agents[11].
Objective: To determine the MIC of chitotetraose or its derivatives against a target fungus.
Materials:
-
Chitotetraose or its derivative, solubilized and filter-sterilized.
-
Fungal strain of interest.
-
Appropriate liquid growth medium (e.g., RPMI-1640).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a two-fold serial dilution of the chitooligosaccharide solution in the growth medium across the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain (e.g., 1 x 10⁴ cells/mL).
-
Add the fungal inoculum to each well containing the chitooligosaccharide dilution.
-
Include positive (fungus in medium) and negative (medium only) controls.
-
Incubate the plate at an appropriate temperature for the fungus (e.g., 30°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 620 nm.
Analysis of Chitooligosaccharides by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a standard method for the separation and quantification of chitooligosaccharides[5].
Objective: To analyze the composition and purity of a chitooligosaccharide sample.
Materials:
-
HPAEC system equipped with a PAD detector.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
-
Eluent solutions (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) gradients).
-
Chitooligosaccharide standards (if available).
Procedure:
-
Prepare the chitooligosaccharide sample by dissolving it in ultrapure water and filtering it.
-
Set up the HPAEC-PAD system with the appropriate column and eluent gradient program.
-
Inject the sample onto the column.
-
The chitooligosaccharides will be separated based on their size and charge.
-
The PAD detector will provide a signal for the eluted carbohydrates.
-
Identify and quantify the components of the sample by comparing their retention times and peak areas to those of known standards.
Conclusion and Future Directions
Chitotetraose is a versatile signaling molecule with significant potential in agriculture and medicine. Its biological activity is intricately linked to its degree of acetylation. While the parent molecule's functions are increasingly understood, the specific biological roles of its peracetylated derivatives remain a promising area for future research. A systematic investigation into how varying degrees and patterns of acetylation on chitotetraose affect its interaction with receptors and its downstream signaling will be crucial for the rational design of novel bioactive compounds for therapeutic and agricultural applications. Further studies are warranted to isolate or synthesize pure, well-defined acetylated forms of chitotetraose to enable a more precise elucidation of their structure-function relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Fully Deacetylated Chitooligosaccharides Act as Efficient Glycoside Hydrolase Family 18 Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic production of all fourteen partially acetylated chitosan tetramers using different chitin deacetylases acting in forward or reverse mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Role of Peracetylated Chitotetraose in Chitin Metabolism: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Chitin (B13524), a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a cornerstone of structural integrity in a vast array of organisms, including fungi, insects, and crustaceans. Its metabolism, governed by the interplay of chitin synthases, chitinases, and chitin deacetylases, presents a fertile ground for therapeutic intervention and biotechnological advancement. Within the arsenal (B13267) of chemical tools used to probe these pathways, chitooligosaccharides and their derivatives are of paramount importance. This guide focuses on a specific, heavily modified chitooligosaccharide: Chitotetraose Tetradecaacetate.
The nomenclature "this compound" suggests a chitotetraose molecule where, in addition to the four native N-acetyl groups, all ten free hydroxyl groups have been O-acetylated, resulting in a total of fourteen acetyl moieties. This peracetylated form of chitotetraose represents a highly lipophilic derivative whose properties and interactions within biological systems are of significant interest. While specific studies on "this compound" are not abundant in the literature, this guide will delve into the known roles and experimental applications of fully and partially acetylated chitooligosaccharides, providing a robust framework for understanding the potential applications of peracetylated chitotetraose in chitin metabolism research.
The Landscape of Chitin Metabolism
Chitin metabolism is a dynamic process involving synthesis and degradation, crucial for processes like fungal cell wall remodeling and insect molting. The key enzymatic players are:
-
Chitin Synthases (CHSs): These enzymes catalyze the polymerization of GlcNAc to form chitin chains.
-
Chitinases: Belonging to glycoside hydrolase families 18 and 19, these enzymes hydrolyze the β-1,4-glycosidic bonds of chitin, breaking it down into smaller chitooligosaccharides.
-
Chitin Deacetylases (CDAs): These enzymes catalyze the hydrolysis of the N-acetamido group in GlcNAc residues of chitin and chitooligosaccharides, converting them into chitosan (B1678972) and partially acetylated chitooligosaccharides (paCOS).
The degree and pattern of acetylation of chitooligosaccharides are critical determinants of their biological activity and their interaction with chitin-binding proteins and enzymes.
Peracetylated Chitotetraose: A Tool for Investigation
Peracetylation of chitotetraose dramatically alters its physicochemical properties, rendering it more hydrophobic. This modification can influence its ability to cross cell membranes and its interaction with the active sites of enzymes involved in chitin metabolism. While quantitative data on this compound is scarce, we can infer its potential roles based on studies of other acetylated chitooligosaccharides. It is plausible that peracetylated chitotetraose could act as:
-
A Chitinase (B1577495) Inhibitor: The bulky acetyl groups may sterically hinder the binding of the oligosaccharide to the chitinase active site, leading to competitive inhibition.
-
A Substrate for Esterases: The O-acetyl groups could be recognized and cleaved by certain esterases, potentially releasing chitotetraose within the cellular environment.
-
A Modulator of Chitin-Binding Proteins: The altered chemical surface of the peracetylated molecule could affect its binding to proteins with chitin-binding domains, thereby interfering with their function.
Quantitative Data on Related Chitinase Inhibitors
| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |
| Allosamidin | Aspergillus fumigatus ChiA1 | 128 | [1][2] |
| Acetazolamide | Aspergillus fumigatus ChiA1 | 164 | [1][2] |
| 8-Chlorotheophylline | Aspergillus fumigatus ChiA1 | 410 | [1][2] |
| Argifin-derived fragment | Aspergillus fumigatus ChiA1 | 79 | [3] |
Experimental Protocols
The study of peracetylated chitotetraose in chitin metabolism necessitates robust experimental protocols. Below are detailed methodologies for key assays that can be adapted for this purpose.
Synthesis of Peracetylated Chitotetraose
The synthesis of peracetylated chitotetraose can be achieved through chemical acetylation of chitotetraose.
Materials:
-
Chitotetraose
-
Acetic anhydride
-
Pyridine (B92270) (as a catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Dissolve chitotetraose in a mixture of pyridine and acetic anhydride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding it to ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm complete acetylation.
Chitinase Inhibition Assay
A colorimetric or fluorometric assay can be used to determine the inhibitory potential of peracetylated chitotetraose against a specific chitinase.
Materials:
-
Purified chitinase
-
Peracetylated chitotetraose (potential inhibitor)
-
Chromogenic or fluorogenic chitinase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for colorimetric assay, or 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside for fluorometric assay)
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Microplate reader
Procedure:
-
Prepare a stock solution of peracetylated chitotetraose in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add increasing concentrations of the inhibitor solution.
-
Add a fixed concentration of the chitinase enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Incubate the plate at the optimal temperature for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in chitin metabolism and the experimental approaches to study them is crucial for a comprehensive understanding.
Caption: Overview of the chitin metabolism pathway.
Caption: Workflow for synthesis and biological evaluation.
Conclusion and Future Directions
Peracetylated chitotetraose, or "this compound," represents a potentially valuable chemical probe for the study of chitin metabolism. Its altered hydrophobicity and steric profile compared to its unmodified counterpart suggest that it may interact differently with the enzymes and binding proteins of this pathway. While direct experimental evidence for its role is currently limited, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for its investigation.
Future research should focus on the unambiguous synthesis and characterization of peracetylated chitotetraose, followed by systematic screening against a panel of chitinases and chitin deacetylases from various organisms. Elucidating its precise mechanism of action, whether through competitive inhibition, allosteric modulation, or other means, will be crucial. Furthermore, studies on its cellular uptake and metabolic fate will provide a more complete picture of its biological activity. Such research will not only enhance our fundamental understanding of chitin metabolism but also has the potential to contribute to the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases.
References
Discovery and historical context of Chitotetraose Tetradecaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitotetraose tetradecaacetate, the fully acetylated derivative of chitotetraose, is a carbohydrate molecule of significant interest in the fields of biochemistry and pharmacology. Arising from the abundant natural biopolymer chitin (B13524), this compound and its related acetylated chitooligosaccharides (COS) have demonstrated notable immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and historical context of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its biological activities, with a particular focus on its potential as an anti-inflammatory agent. The information is presented to support further research and development of this promising compound for therapeutic applications.
Discovery and Historical Context
The journey to understanding this compound begins with the discovery of its parent polymer, chitin. In 1811, Henri Braconnot first isolated this resilient biopolymer from fungi. The nitrogenous nature of chitin was later identified in 1823 by Auguste Odier. The subsequent discovery of chitosan, the deacetylated form of chitin, in 1859 by C. Rouget, opened new avenues for the chemical modification and application of these polysaccharides.
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data for similar peracetylated oligosaccharides, the following properties can be inferred.
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₅₂H₇₄N₄O₃₁ |
| Molecular Weight | 1251.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), moderately soluble in other organic solvents (e.g., acetone, ethyl acetate), and insoluble in water. |
| Melting Point | Not determined. Expected to be a high-melting solid. |
| Specific Rotation | Not determined. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the complete acetylation of all free hydroxyl and amino groups of chitotetraose. A general protocol for this peracetylation is provided below.
Materials:
-
Chitotetraose
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolution: Dissolve chitotetraose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a significant excess, e.g., 20-30 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture back to 0°C and slowly add ice-cold water to quench the excess acetic anhydride.
-
Extraction: Dilute the mixture with dichloromethane and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (around 2.0-2.2 ppm) and the sugar backbone protons. The integration of the acetyl proton signals relative to the anomeric proton signals can be used to confirm the degree of acetylation.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups (around 170 ppm) and the carbons of the sugar rings.
3.2.2. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of the compound. The expected mass-to-charge ratio ([M+Na]⁺) for the sodium adduct of this compound (C₅₂H₇₄N₄O₃₁) would be approximately 1274.16 m/z.
Biological Activity and Signaling Pathways
Anti-inflammatory Activity
Studies on fully acetylated chitooligosaccharides have indicated their potential as anti-inflammatory agents. Research has shown that these compounds can significantly reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This suggests that this compound may exert its anti-inflammatory effects by modulating the cellular response to inflammatory stimuli.
Proposed Signaling Pathway
The anti-inflammatory effects of some chitooligosaccharides have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including TNF-α. It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the degradation of IκB or the nuclear translocation of NF-κB.
Future Perspectives
This compound represents a promising lead compound for the development of novel anti-inflammatory drugs. Its derivation from chitin, a highly abundant and renewable resource, makes it an attractive candidate for sustainable pharmaceutical development. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activities and mechanism of action in various preclinical models of inflammatory diseases. The development of structure-activity relationships for a series of acetylated chitooligosaccharides will also be crucial in designing more potent and selective therapeutic agents.
References
Chitotetraose Tetradecaacetate: An In-depth Technical Guide to Stability and Degradation Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chitotetraose tetradecaacetate, a fully acetylated derivative of the chitosan (B1678972) tetramer, presents a unique molecular structure with potential applications in drug delivery and biomaterials. Understanding its stability and degradation profile is paramount for its development and application. This technical guide provides a comprehensive overview of the anticipated stability challenges and degradation pathways of this compound. Due to the limited availability of direct studies on this specific molecule, this guide extrapolates from the known chemistry of acetylated chitosan, chitin (B13524) oligosaccharides, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH). We present proposed degradation pathways, detailed hypothetical experimental protocols for stability-indicating analytical method development, and structured data tables to guide future research.
Introduction to this compound
Chitotetraose is an oligosaccharide composed of four β-(1→4)-linked N-acetyl-D-glucosamine units. The "tetradecaacetate" modification implies complete acetylation of all available hydroxyl and amino groups. This results in a highly hydrophobic and chemically distinct molecule compared to its parent chitosan oligosaccharide. The stability of these acetyl groups and the glycosidic linkages is critical to its function and shelf-life.
Proposed Degradation Pathways
The degradation of this compound is anticipated to proceed primarily through two mechanisms: hydrolysis of the ester (O-acetyl) and amide (N-acetyl) linkages, and hydrolysis of the β-(1→4)-glycosidic bonds. These pathways are influenced by environmental factors such as pH, temperature, and the presence of oxidative agents.
Hydrolytic Degradation
-
Acidic Hydrolysis: Under acidic conditions, the glycosidic linkages are susceptible to cleavage, leading to the formation of smaller, partially acetylated oligosaccharides and eventually acetylated glucosamine (B1671600) monomers. The O-acetyl groups are also prone to hydrolysis, albeit typically at a slower rate than the glycosidic bonds under strongly acidic conditions.
-
Alkaline Hydrolysis: Basic conditions will preferentially catalyze the hydrolysis of the O-acetyl and N-acetyl groups (deacetylation), yielding partially or fully deacetylated chitotetraose. The glycosidic bonds are relatively more stable to alkaline hydrolysis compared to acidic conditions.
Oxidative Degradation
The presence of oxidizing agents can lead to the oxidation of the pyranose ring and the formation of various degradation products. This can involve the opening of the sugar ring and the formation of acidic and aldehydic derivatives.
Thermal Degradation
Elevated temperatures can induce both depolymerization (cleavage of glycosidic bonds) and deacetylation. The thermal degradation of chitosan and chitin has been shown to be a complex process involving dehydration, depolymerization, and decomposition of the polysaccharide structure.
Photodegradation
Exposure to UV or visible light, especially in the presence of a photosensitizer, can lead to the generation of reactive oxygen species and subsequent degradation of the molecule.
A proposed logical relationship for the initial degradation steps is visualized below.
Chitotetraose Tetradecaacetate CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chitotetraose Tetradecaacetate, a fully acetylated derivative of the chitooligosaccharide chitotetraose. It covers its chemical identity, synthesis, and known biological activities, with a focus on data and methodologies relevant to research and development.
Core Compound Data
This compound is the peracetylated form of chitotetraose, a tetramer of N-acetylglucosamine. The full acetylation of its hydroxyl groups significantly alters its physicochemical properties, particularly its solubility.
| Property | Value | Reference |
| CAS Number | 117399-51-6 | [1][2] |
| Molecular Formula | C₅₂H₇₄N₄O₃₁ | [1][2] |
| Molecular Weight | 1251.15 g/mol | [1][2] |
Experimental Protocols
The synthesis of this compound is primarily achieved through the acetolysis of chitin (B13524), a naturally abundant polysaccharide. This process involves the degradation and simultaneous acetylation of the chitin polymer. The resulting mixture of peracetylated chitooligomers is then purified to isolate the desired tetramer.
Synthesis of this compound via Acetolysis of Chitin
This protocol is a generalized procedure based on established methods for chitin acetolysis.
Materials:
-
Crude chitin flakes (from shrimp or crab shells)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Methanol
-
Dichloromethane (or other suitable organic solvent)
-
Sephadex LH-20 resin
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Acetolysis Reaction:
-
Suspend crude chitin flakes in a mixture of acetic anhydride.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring. The addition should be carefully controlled to maintain a low temperature.
-
After the addition of acid, allow the reaction mixture to stir at room temperature. The reaction time can vary, and it is crucial to monitor the progress by TLC to optimize the yield of the desired tetramer.
-
-
Work-up:
-
Pour the reaction mixture into ice water to quench the reaction and precipitate the acetylated products.
-
Filter the precipitate and wash it thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
-
Purification by Column Chromatography:
-
Prepare a slurry of Sephadex LH-20 in a suitable solvent (e.g., a methanol/dichloromethane mixture) and pack it into a glass chromatography column.
-
Dissolve the crude dried product in a minimal amount of the eluting solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system. The separation is based on size exclusion, with smaller oligomers eluting later.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pool the pure fractions and remove the solvent using a rotary evaporator to yield the final product.
-
Biological Activity and Signaling Pathways
While research on this compound specifically is limited, studies on peracetylated chitooligosaccharides (PACOs) provide insights into its potential biological roles. PACOs have been shown to exhibit neuroprotective effects by acting as antagonists against glutamate-induced cell death. This protection is mediated through the modulation of apoptosis-related signaling pathways.
A key pathway involves the regulation of the Bcl-2 family of proteins. In glutamate-induced neurotoxicity, the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-3, a key executioner of apoptosis. Pretreatment with PACOs has been observed to counteract these changes, thereby preventing apoptotic cell death.
Below is a diagram illustrating the proposed mechanism of action for peracetylated chitooligosaccharides in preventing glutamate-induced apoptosis.
Caption: Protective pathway of peracetylated chitooligosaccharides.
Future Directions
Further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound. Its increased lipophilicity compared to its non-acetylated counterparts may allow for enhanced cell permeability, opening avenues for its investigation as a therapeutic agent in various disease models, particularly in neurodegenerative disorders. Detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential drug candidate.
References
A Technical Guide to the Solubility of Chitotetraose Tetradecaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Chitotetraose Tetradecaacetate, a fully acetylated derivative of the chitooligosaccharide chitotetraose. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the expected solubility profile based on the physicochemical properties of acetylated polysaccharides and outlines detailed experimental protocols for its determination.
Introduction to this compound
Chitotetraose is an oligosaccharide derived from chitin, composed of four β-(1→4)-linked N-acetylglucosamine units. Its fully acetylated form, this compound, possesses acetyl groups on all available hydroxyl and amino groups. This extensive acetylation significantly alters the molecule's polarity and, consequently, its solubility profile. Generally, increasing the degree of acetylation on a polysaccharide backbone decreases its hydrophilicity.[1][2] Highly acetylated carbohydrates tend to be less soluble in aqueous solutions and more soluble in various organic solvents.[1][3]
Expected Solubility Profile
Based on the principles of polysaccharide acetylation, the solubility of this compound in a range of solvents can be predicted. The following table summarizes the expected qualitative solubility, which should be confirmed experimentally.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble | The extensive acetylation masks the hydrophilic hydroxyl and amino groups, reducing the potential for hydrogen bonding with protic solvents. |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can effectively solvate the acetyl groups and the glycosidic linkages of the oligosaccharide backbone. |
| Non-Polar Aprotic | Hexane, Toluene | Low to Insoluble | While the molecule has significant non-polar character due to the acetyl groups, the polarity of the core carbohydrate structure may limit solubility in highly non-polar solvents. |
| Halogenated | Chloroform, Dichloromethane (DCM) | Potentially Soluble | Halogenated solvents are often effective for dissolving acetylated carbohydrates and may represent a good starting point for solubilization. |
Experimental Protocols for Solubility Determination
To quantitatively assess the solubility of this compound, several established methods can be employed. The choice of method will depend on the required precision, the nature of the solvent, and the available equipment.
Gravimetric Method
This classical method provides a direct and accurate measurement of solubility.
Methodology:
-
Sample Preparation: Prepare a series of vials for each solvent to be tested.
-
Equilibration: Add a known volume of the selected solvent to each vial. Add an excess amount of this compound to each vial to create a saturated solution.
-
Agitation & Incubation: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
Separation of Undissolved Solute: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum or in a fume hood.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL or g/L).
Turbidimetric Method
This method is useful for a rapid assessment of solubility and for determining the point of saturation.
Methodology:
-
Standard Curve Preparation: Prepare a series of suspensions of this compound in a solvent in which it is poorly soluble, with known concentrations. Measure the turbidity of these standards using a turbidimeter to create a standard curve.
-
Sample Preparation: Prepare solutions of this compound in the test solvents at various concentrations.
-
Turbidity Measurement: Measure the turbidity of the prepared solutions. An increase in turbidity indicates the formation of a suspension and that the solubility limit has been exceeded.[3]
-
Data Analysis: Compare the turbidity of the test solutions to the standard curve to estimate the concentration of undissolved material. The solubility limit is the concentration at which a significant increase in turbidity is observed.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Crystalline Form: The crystalline or amorphous nature of the solid can influence its dissolution rate and equilibrium solubility.
Conclusion
References
Spectroscopic data (NMR, IR, MS) for Chitotetraose Tetradecaacetate
An in-depth guide to the spectroscopic characterization of chitotetraose tetradecaacetate, a fully acetylated derivative of the chito-oligosaccharide chitotetraose, is presented for researchers, scientists, and professionals in drug development. This document provides available spectroscopic data (NMR, IR, MS), details on experimental protocols, and a logical workflow for its analysis.
Spectroscopic Data Analysis of this compound
This compound is a derivative of chitotetraose where all amine and hydroxyl groups are acetylated. This modification significantly alters its chemical properties and is crucial for various applications. Accurate spectroscopic analysis is paramount for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Anomeric Protons (H-1) | ~4.5 - 5.0 | The chemical shift is influenced by the β-(1→4) glycosidic linkages. |
| Ring Protons (H-2 to H-6) | ~3.5 - 4.3 | A complex region with significant signal overlap is expected. |
| N-Acetyl Methyl Protons | ~1.9 - 2.1 | A characteristic sharp singlet for the four N-acetyl groups. |
| O-Acetyl Methyl Protons | ~2.0 - 2.2 | Multiple singlets are expected for the ten O-acetyl groups. |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Anomeric Carbons (C-1) | ~100 - 104 | Sensitive to the glycosidic linkage and acetylation. |
| Ring Carbons (C-2 to C-6) | ~55 - 80 | Complex region requiring 2D NMR techniques for full assignment. |
| N-Acetyl Carbonyl Carbons | ~170 - 175 | |
| N-Acetyl Methyl Carbons | ~23 | |
| O-Acetyl Carbonyl Carbons | ~170 - 175 | |
| O-Acetyl Methyl Carbons | ~20 - 21 |
A detailed analysis of chitin (B13524) oligomers, including chitotetraose, has been reported, which could serve as a foundational reference for the complete assignment of the peracetylated form.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~1740 - 1750 | C=O stretching | O-Acetyl (ester) |
| ~1650 - 1670 | C=O stretching (Amide I) | N-Acetyl (amide) |
| ~1540 - 1560 | N-H bending (Amide II) | N-Acetyl (amide) |
| ~1375 | C-H bending | Acetyl groups |
| ~1230 | C-O stretching | Acetyl groups |
| ~1000 - 1150 | C-O-C stretching | Glycosidic linkages and pyranose ring |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and purity of this compound. The expected molecular weight is 1206.4 g/mol . In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectra, common adducts are observed.
Table 4: Expected Mass Spectrometry Peaks for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 1207.4 |
| [M+Na]⁺ | 1229.4 |
| [M+K]⁺ | 1245.4 |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the synthesis and analysis of this compound.
Synthesis: Peracetylation of Chitotetraose
A common method for the complete acetylation of chitooligosaccharides involves the use of acetic anhydride (B1165640) with a catalyst.
-
Dissolution: Dissolve chitotetraose in a suitable solvent system, such as a mixture of acetic anhydride and pyridine (B92270) or acetic anhydride with a catalytic amount of sulfuric acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the addition of ice-water. Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software to assign the chemical shifts and determine coupling constants.
-
-
IR Spectroscopy:
-
Prepare a sample by either casting a thin film from a solution onto a suitable IR-transparent window (e.g., NaCl, KBr) or by preparing a KBr pellet.
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using ESI or MALDI mass spectrometry to obtain the mass-to-charge ratio of the molecular ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for Chitinase Assays Using Tetraacetyl-Chitotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that catalyze the hydrolysis of chitin (B13524), are of significant interest in various fields, including biomedicine, agriculture, and biotechnology. Accurate and efficient measurement of chitinase (B1577495) activity is crucial for studying their function, identifying inhibitors, and developing new therapeutic agents. Tetraacetyl-chitotetraose, a well-defined chitooligosaccharide, serves as a valuable substrate for detailed kinetic analysis of chitinase activity. Unlike insoluble chitin preparations, its defined structure and solubility allow for more precise and reproducible enzyme assays.
These application notes provide detailed protocols for utilizing tetraacetyl-chitotetraose as a substrate in chitinase assays. Methodologies for monitoring the enzymatic reaction and quantifying activity are presented, along with data on enzyme kinetics.
Principle of the Assay
The chitinase assay using tetraacetyl-chitotetraose is based on the enzymatic cleavage of the substrate into smaller oligosaccharides. The activity of the chitinase is determined by measuring the rate of substrate consumption or the rate of product formation. The primary products of tetraacetyl-chitotetraose hydrolysis by many chitinases are two molecules of di-N-acetylchitobiose.[1]
Various analytical techniques can be employed to monitor this reaction, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and coupled enzyme assays.
Data Presentation
Table 1: Kinetic Parameters of Serratia marcescens Chitinase B with Tetraacetyl-chitotetraose
| Parameter | Value | Reference |
| kcat | 40.9 ± 0.5 s⁻¹ | [1] |
| Km | 54 ± 2 µM | [1] |
This data was obtained using isothermal titration calorimetry (ITC) to monitor the hydrolysis of tetra-N-acetylchitotetraose.[1]
Experimental Protocols
Protocol 1: Chitinase Assay using HPLC Analysis
This protocol describes the measurement of chitinase activity by quantifying the decrease in the substrate (tetraacetyl-chitotetraose) and the increase in the product (di-N-acetylchitobiose) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tetraacetyl-chitotetraose (Substrate)
-
Di-N-acetylchitobiose (Standard)
-
Chitinase enzyme
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Quenching solution (e.g., 1 M HCl or heat inactivation)
-
HPLC system with an amino (NH2) reverse-phase column[2]
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve tetraacetyl-chitotetraose in the assay buffer to a desired stock concentration (e.g., 10 mM).
-
Prepare Enzyme Solution: Dilute the chitinase enzyme in the assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of assay buffer.
-
Add the substrate stock solution to achieve the desired final concentration (e.g., 0.1-1 mM).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the enzyme solution to the pre-warmed substrate mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the Reaction: At each time point, terminate the reaction by adding a quenching solution (e.g., an equal volume of 1 M HCl) or by heating the sample at 95-100°C for 5-10 minutes.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the substrate and product using a suitable gradient of the mobile phase.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) or a refractive index detector.
-
-
Quantification:
-
Create a standard curve for both tetraacetyl-chitotetraose and di-N-acetylchitobiose of known concentrations.
-
Determine the concentration of the substrate remaining and the product formed in your samples by comparing their peak areas to the standard curves.
-
-
Calculate Enzyme Activity: Calculate the rate of substrate consumption or product formation over time. One unit of chitinase activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of tetraacetyl-chitotetraose per minute under the specified conditions.
Protocol 2: Coupled Colorimetric Chitinase Assay
This protocol utilizes a coupled enzyme system to detect the products of chitinase activity in a colorimetric assay, suitable for high-throughput screening. The assay is based on the oxidation of the chitinase reaction products by a chito-oligosaccharide oxidase (ChitO), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using horseradish peroxidase (HRP) and a chromogenic substrate.[3]
Materials:
-
Tetraacetyl-chitotetraose (Substrate)
-
Chitinase enzyme
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Chito-oligosaccharide oxidase (ChitO)
-
Horseradish peroxidase (HRP)
-
Chromogenic HRP substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB, or Amplex Red)
-
Stop solution (if using TMB, e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Substrate Solution: Prepare a working solution of tetraacetyl-chitotetraose in the assay buffer.
-
Enzyme Solution: Prepare a dilution series of the chitinase enzyme in the assay buffer.
-
Detection Reagent: Prepare a mixture containing ChitO, HRP, and the chromogenic substrate in an appropriate buffer. The optimal concentrations of each component should be determined empirically.
-
-
Chitinase Reaction:
-
Add the substrate solution to the wells of a 96-well microplate.
-
Add the chitinase enzyme solutions to the respective wells to initiate the reaction. Include a no-enzyme control.
-
Incubate the plate at the desired temperature for a specific time to allow for the hydrolysis of the substrate.
-
-
Detection Step:
-
Add the Detection Reagent to each well.
-
Incubate the plate at room temperature for a sufficient time to allow for color development.
-
-
Measurement:
-
If using TMB, stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB, or as recommended for the chosen substrate) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the samples.
-
The chitinase activity is proportional to the measured absorbance. A standard curve can be generated using known concentrations of di-N-acetylchitobiose to quantify the amount of product formed.
-
Visualizations
Caption: Experimental workflow for the chitinase assay using HPLC analysis.
Caption: Signaling pathway of the coupled colorimetric chitinase assay.
References
Application Notes: Chitotetraose Tetradecaacetate in Nanoparticulate Drug Delivery
Introduction
Chitotetraose tetradecaacetate is a fully acetylated oligosaccharide derived from chitosan, a naturally occurring biopolymer.[] Its unique physicochemical properties, including high hydrophobicity and biocompatibility, make it a promising candidate for the formulation of advanced drug delivery systems.[2] This document outlines the application of this compound in the development of drug-loaded nanoparticles for controlled release and targeted delivery. Chitosan and its derivatives are well-regarded for their biodegradability, low toxicity, and mucoadhesive properties, making them suitable for various routes of administration.[3][4] The complete acetylation of the chitotetraose backbone is hypothesized to enhance hydrophobic drug encapsulation and promote self-assembly into stable nanostructures.
Key Applications
-
Enhanced Drug Solubility and Bioavailability: Formulation of poorly water-soluble drugs into this compound-based nanoparticles can improve their solubility and bioavailability.[5]
-
Controlled and Sustained Release: The polymeric matrix of the nanoparticles can be engineered to control the rate of drug release, providing sustained therapeutic effects.[6]
-
Targeted Drug Delivery: Surface modification of the nanoparticles allows for the attachment of targeting ligands, enabling site-specific drug delivery and reducing off-target effects.
Quantitative Data Summary
The following tables summarize the key characteristics of doxorubicin-loaded this compound nanoparticles prepared by nanoprecipitation.
Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles
| Formulation Code | Polymer Concentration (mg/mL) | Drug-to-Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| CTT-NP-01 | 1.0 | 1:10 | 155 ± 5.2 | 0.12 ± 0.02 | -15.8 ± 1.3 |
| CTT-NP-02 | 2.0 | 1:10 | 180 ± 6.8 | 0.15 ± 0.03 | -18.2 ± 1.5 |
| CTT-NP-03 | 1.0 | 1:5 | 162 ± 4.5 | 0.14 ± 0.02 | -16.5 ± 1.1 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Drug Loading Content (%) | Encapsulation Efficiency (%) | Burst Release at 2h (%) | Cumulative Release at 48h (%) |
| CTT-NP-01 | 8.5 ± 0.7 | 85.2 ± 3.1 | 15.6 ± 1.2 | 65.4 ± 2.8 |
| CTT-NP-02 | 8.2 ± 0.5 | 82.1 ± 2.5 | 14.2 ± 1.5 | 60.1 ± 3.5 |
| CTT-NP-03 | 13.8 ± 1.1 | 69.3 ± 3.8 | 18.9 ± 1.8 | 72.3 ± 4.1 |
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-Loaded this compound Nanoparticles
This protocol details the nanoprecipitation method for formulating doxorubicin-loaded nanoparticles.
Materials:
-
This compound
-
Doxorubicin (B1662922) Hydrochloride
-
Acetone (ACS grade)
-
Deionized Water
-
Triethylamine (B128534) (TEA)
Procedure:
-
Dissolve 10 mg of this compound and a specified amount of doxorubicin hydrochloride (e.g., 1 mg for a 1:10 ratio) in 2 mL of acetone.
-
Add a stoichiometric amount of triethylamine to neutralize the doxorubicin hydrochloride.
-
Vortex the organic solution for 1 minute to ensure complete dissolution.
-
In a separate vial, add 10 mL of deionized water.
-
While stirring the aqueous phase at 600 rpm, add the organic solution dropwise.
-
Continue stirring for 4 hours at room temperature to allow for nanoparticle formation and solvent evaporation.
-
Collect the nanoparticle suspension for further characterization.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential Measurement
Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[7][8]
Instrumentation:
-
Malvern Zetasizer Nano ZS or equivalent
Procedure:
-
Dilute the nanoparticle suspension (1:100) with deionized water to obtain an appropriate scattering intensity.[9]
-
For particle size and PDI, perform the measurement at 25°C with a scattering angle of 173°.
-
For zeta potential, use a folded capillary cell and apply an electric field.[10] The pH of the sample should be recorded as it influences the zeta potential.[11]
-
Perform a minimum of three measurements for each sample to ensure repeatability.[10]
2.2 Drug Loading Content and Encapsulation Efficiency
Procedure:
-
Centrifuge 1 mL of the nanoparticle suspension at 15,000 rpm for 30 minutes to separate the nanoparticles from the supernatant.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Lyophilize the nanoparticle pellet.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of doxorubicin in the supernatant and the dissolved nanoparticles using a UV-Vis spectrophotometer or fluorescence spectroscopy at the appropriate wavelength.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the dialysis membrane method to evaluate the in vitro release of doxorubicin from the nanoparticles.[12][13]
Materials:
-
Doxorubicin-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS, pH 7.4 and pH 5.5)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Orbital shaker
Procedure:
-
Transfer 2 mL of the nanoparticle suspension into a pre-soaked dialysis bag.
-
Securely clip both ends of the dialysis bag.
-
Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker.
-
Place the beaker in an orbital shaker maintained at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.[14]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed cellular uptake pathway of nanoparticles.
References
- 2. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Loading in Chitosan-Based Nanoparticles [ouci.dntb.gov.ua]
- 4. Chitosan: A Potential Biopolymer in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bettersizeinstruments.com [bettersizeinstruments.com]
- 8. wyatt.com [wyatt.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijarsct.co.in [ijarsct.co.in]
Application Notes: Chitotetraose Tetradecaacetate as a Standard for HPLC and HPAEC-PAD Analysis
For Research, Scientific, and Drug Development Professionals
Introduction
Chitooligosaccharides (COS) are gaining significant attention in the pharmaceutical and biomedical fields due to their diverse biological activities. Accurate quantification of these oligosaccharides is crucial for research, quality control, and drug development. Chitotetraose and its derivatives are important components in these studies. This document provides detailed protocols for the use of Chitotetraose Tetradecaacetate, a fully acetylated form of chitotetraose, as a reference standard for quantification using High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
This compound offers improved stability and solubility in organic solvents compared to its non-acetylated counterpart, making it an excellent standard for chromatographic analysis. Its use allows for the establishment of calibration curves for the accurate determination of chitotetraose and similar oligosaccharides in various samples.
High-Performance Liquid Chromatography (HPLC) Analysis
Principle
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] For acetylated chitooligosaccharides like this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns are often employed.[1] The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection can be achieved using various detectors, such as a UV detector (at low wavelengths, ~210 nm) or an Evaporative Light Scattering Detector (ELSD).[1][2]
Experimental Protocol: HPLC-ELSD
This protocol outlines the use of this compound as a standard for the quantification of fully acetylated chitooligosaccharides.
2.2.1. Materials and Reagents
-
This compound standard (High Purity)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
2.2.2. Instrumentation
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
HILIC column (e.g., an amino-based column)
2.2.3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase. Recommended concentrations are 100, 50, 25, 10, and 5 µg/mL.
2.2.4. Chromatographic Conditions
-
Column: HILIC Amino Column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: A linear gradient can be optimized, for example, starting from 80% A to 60% A over 20 minutes.[3][4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
2.2.5. Data Analysis
-
Inject the prepared standard solutions to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
-
Inject the sample solutions (prepared using the same solvent as the standards).
-
Quantify the amount of the analyte in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: Example Calibration Data for this compound by HPLC-ELSD
| Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |
| 5 | 12.5 | 15,340 |
| 10 | 12.5 | 32,150 |
| 25 | 12.5 | 85,200 |
| 50 | 12.5 | 180,500 |
| 100 | 12.5 | 395,000 |
HPLC Analysis Workflow
Caption: Workflow for HPLC-ELSD analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Analysis
Principle
HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization.[5][6][7] At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated on strong anion-exchange columns.[6] Pulsed amperometric detection provides direct and sensitive detection of these underivatized carbohydrates.[7] For the analysis of this compound, a deacetylation step is required to expose the hydroxyl groups necessary for separation and detection.
Experimental Protocol: HPAEC-PAD
This protocol describes the quantification of chitotetraose after deacetylation of the this compound standard.
3.2.1. Materials and Reagents
-
This compound standard
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution
-
Sodium acetate (B1210297) (NaOAc), anhydrous
-
Ultrapure water (18.2 MΩ·cm)
3.2.2. Instrumentation
-
Ion chromatography system
-
Pulsed amperometric detector with a gold working electrode
-
Anion-exchange column (e.g., CarboPac™ PA100 or PA200)
3.2.3. Standard Deacetylation and Preparation
-
Deacetylation: Prepare a 1 mg/mL solution of this compound in 0.5 M NaOH. Heat at 100 °C for 1 hour to ensure complete deacetylation to chitotetraose. Neutralize with an appropriate acid (e.g., hydrochloric acid).
-
Primary Stock Solution (as chitotetraose): After deacetylation and neutralization, adjust the concentration of the resulting chitotetraose solution to 1 mg/mL with ultrapure water.
-
Working Standard Solutions: Prepare calibration standards by diluting the primary stock solution with ultrapure water to concentrations ranging from 0.2 to 10 mg/L.[5]
3.2.4. Chromatographic Conditions
-
Column: CarboPac™ PA100 (4 x 250 mm)[5]
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
PAD Waveform: A standard quadruple potential waveform for carbohydrate analysis should be used.[9]
3.2.5. Data Analysis
-
Inject the deacetylated standard solutions to construct a calibration curve of peak area versus concentration. A linear relationship is expected.[5]
-
Prepare samples by subjecting them to the same deacetylation process.
-
Quantify the chitotetraose in the samples using the calibration curve.
Data Presentation
Table 2: Example HPAEC-PAD Performance Data for Chitotetraose
| Parameter | Value | Reference |
| Linearity (R²) | 0.999 | [5] |
| Linear Range (mg/L) | 0.2 - 10 | [5][10] |
| Limit of Detection (LOD) (mg/L) | 0.01 | [5] |
| Limit of Quantification (LOQ) (mg/L) | 0.03 | [5] |
HPAEC-PAD Analysis Workflow
Caption: Workflow for HPAEC-PAD analysis.
Conclusion
This compound is a valuable standard for the chromatographic analysis of chitooligosaccharides. For HPLC-based methods, its acetylated form provides excellent properties for direct analysis. For the highly sensitive HPAEC-PAD technique, it can be easily converted to chitotetraose, serving as a reliable precursor for the standard. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify chitotetraose and related compounds in their samples.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. jfda-online.com [jfda-online.com]
- 4. "HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydro" by K.L.B. Chang, J. Lee et al. [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) | Springer Nature Experiments [experiments.springernature.com]
- 10. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Characterization of Chitotetraose Tetradecaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotetraose tetradecaacetate, the fully acetylated derivative of the N-acetylglucosamine tetrasomer, is a carbohydrate of significant interest in various fields, including drug development and biomaterial science. Its peracetylated form enhances solubility in common organic solvents, facilitating detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive protocol for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The detailed experimental procedures and expected data will guide researchers in confirming the identity, purity, and detailed structural features of this compound.
Chemical Structure
Molecular Formula: C₅₂H₇₄N₄O₃₁ Molecular Weight: 1251.15 g/mol CAS Number: 117399-51-6
This compound consists of four β-(1→4)-linked N-acetylglucosamine (GlcNAc) residues where all hydroxyl and amino groups are acetylated.
Experimental Protocols
This section outlines the detailed methodology for the NMR spectroscopic analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Requirements: Weigh approximately 10-20 mg of high-purity this compound for optimal signal-to-noise ratio in both ¹H and ¹³C NMR experiments.
-
Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. Peracetylated carbohydrates are generally well-soluble in CDCl₃, and the solvent signal at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C is well-defined.
-
Procedure:
-
Place the weighed sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
NMR Data Acquisition
The following experiments are recommended for a thorough characterization. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
¹H NMR Spectroscopy:
-
Purpose: To identify all proton signals, including those of the sugar backbone and the acetyl groups.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-10 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To identify all carbon signals, including the anomeric carbons, ring carbons, and carbonyl and methyl carbons of the acetyl groups.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2 seconds.
-
-
-
2D Correlation Spectroscopy (COSY):
-
Purpose: To identify proton-proton (J-coupling) correlations within the same sugar residue, which is essential for assigning the ring protons (H-1 to H-6).
-
Typical Parameters:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Number of Scans: 8-16 per increment.
-
Spectral Width: 0-10 ppm in both dimensions.
-
-
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
-
Purpose: To correlate each proton with its directly attached carbon atom. This is a powerful tool for assigning the carbon spectrum based on the proton assignments.
-
Typical Parameters:
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Number of Scans: 4-8 per increment.
-
Spectral Width: 0-10 ppm (¹H dimension) and 0-120 ppm (¹³C dimension).
-
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the glycosidic linkages (e.g., correlation from H-1 of one residue to C-4 of the adjacent residue) and assigning the carbonyl carbons of the acetyl groups.
-
Typical Parameters:
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
Number of Scans: 16-32 per increment.
-
Spectral Width: 0-10 ppm (¹H dimension) and 0-200 ppm (¹³C dimension).
-
-
Data Presentation and Expected Results
The following tables summarize the expected chemical shift ranges for the ¹H and ¹³C NMR signals of peracetylated chitooligosaccharides in CDCl₃. These values are based on data for related compounds and serve as a guide for spectral interpretation. The four GlcNAc residues are denoted as A (reducing end), B , C , and D (non-reducing end).
Table 1: Expected ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Residue A (Reducing End) | Residue B | Residue C | Residue D (Non-reducing End) | Acetyl Groups (CH₃) |
| H-1 | ~5.7 - 6.2 (α), ~5.2 - 5.6 (β) | ~4.5 - 4.8 | ~4.5 - 4.8 | ~4.5 - 4.8 | ~1.9 - 2.2 |
| H-2 | ~4.0 - 4.3 | ~3.8 - 4.1 | ~3.8 - 4.1 | ~3.8 - 4.1 | |
| H-3 | ~5.0 - 5.3 | ~5.0 - 5.3 | ~5.0 - 5.3 | ~5.0 - 5.3 | |
| H-4 | ~3.7 - 4.0 | ~3.7 - 4.0 | ~3.7 - 4.0 | ~3.7 - 4.0 | |
| H-5 | ~3.8 - 4.1 | ~3.8 - 4.1 | ~3.8 - 4.1 | ~3.8 - 4.1 | |
| H-6a/b | ~4.0 - 4.4 | ~4.0 - 4.4 | ~4.0 - 4.4 | ~4.0 - 4.4 |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Residue A (Reducing End) | Residue B | Residue C | Residue D (Non-reducing End) | Acetyl Groups (C=O) | Acetyl Groups (CH₃) |
| C-1 | ~90 - 93 (α), ~95 - 98 (β) | ~100 - 102 | ~100 - 102 | ~100 - 102 | ~169 - 172 | ~20 - 23 |
| C-2 | ~52 - 55 | ~52 - 55 | ~52 - 55 | ~52 - 55 | ||
| C-3 | ~71 - 74 | ~71 - 74 | ~71 - 74 | ~71 - 74 | ||
| C-4 | ~76 - 79 | ~76 - 79 | ~76 - 79 | ~76 - 79 | ||
| C-5 | ~71 - 74 | ~71 - 74 | ~71 - 74 | ~71 - 74 | ||
| C-6 | ~61 - 64 | ~61 - 64 | ~61 - 64 | ~61 - 64 |
Note: The chemical shifts of the internal residues (B and C) are expected to be very similar, leading to signal overlap.
Visualization of Experimental Workflow
The logical flow of the NMR characterization process is depicted in the following diagram.
Caption: Workflow for NMR characterization.
Data Interpretation and Structural Confirmation
-
¹H NMR: The anomeric protons (H-1) are typically found in the downfield region (4.5-6.2 ppm). The reducing end residue will show two anomeric signals corresponding to the α and β anomers. The numerous signals in the 1.9-2.2 ppm region correspond to the methyl protons of the fourteen acetyl groups.
-
COSY: Starting from the well-resolved anomeric proton signals, trace the correlations to assign the H-2, H-3, H-4, H-5, and H-6 protons for each sugar residue.
-
HSQC: Use the assigned proton signals to identify the chemical shifts of their directly bonded carbon atoms. The anomeric carbons (C-1) will appear in the 90-102 ppm region.
-
HMBC: Confirm the β-(1→4) glycosidic linkages by observing correlations between the anomeric proton (H-1) of one residue and C-4 of the adjacent residue. Also, confirm the positions of the O-acetyl and N-acetyl groups by observing correlations from the acetyl methyl protons to the corresponding carbonyl carbons and from the ring protons to the carbonyl carbons of the acetyl groups attached to those positions.
By following this comprehensive protocol, researchers can confidently characterize the structure and purity of this compound, ensuring its suitability for further applications in drug development and scientific research.
Application Notes and Protocols for Mass Spectrometry Analysis of Chitotetraose Tetradecaacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotetraose and its derivatives are of significant interest in biomedical and pharmaceutical research due to their diverse biological activities, including roles in immune modulation and as potential biomarkers. Chitotetraose tetradecaacetate, the fully acetylated form of chitotetraose, represents a key derivative for studying the structure-activity relationships of these compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a powerful analytical tool for the detailed structural characterization and quantification of these molecules.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound derivatives using electrospray ionization (ESI) mass spectrometry. The provided methodologies cover sample preparation, LC-MS/MS analysis, and expected data, offering a foundational guide for researchers in this field.
Quantitative Data Summary
The analysis of this compound by mass spectrometry is expected to yield several characteristic ions, including protonated and sodiated adducts of the parent molecule, as well as specific fragment ions resulting from collision-induced dissociation (CID). The theoretical masses of the expected parent ions are foundational for data interpretation. The fragmentation pattern is predicted based on the known behavior of acetylated oligosaccharides, primarily involving glycosidic bond cleavages and losses of acetyl groups.
Table 1: Predicted m/z Values for Parent and Major Fragment Ions of this compound
| Ion Description | Predicted m/z ([M+H]⁺) | Predicted m/z ([M+Na]⁺) | Fragmentation Origin |
| Parent Ion | |||
| This compound | 1237.48 | 1259.46 | Intact Molecule |
| Fragment Ions (from [M+H]⁺) | |||
| Loss of one Acetyl group (-42 Da) | 1195.46 | - | Neutral loss |
| Loss of one Acetic Anhydride (-102 Da) | 1135.42 | - | Neutral loss |
| Trisaccharide fragment (Y₃ ion) | 934.36 | - | Glycosidic bond cleavage |
| Disaccharide fragment (Y₂ ion) | 625.24 | - | Glycosidic bond cleavage |
| Monosaccharide fragment (Y₁ ion) | 316.12 | - | Glycosidic bond cleavage |
| Oxonium ion (B₁ ion) | 330.11 | - | Glycosidic bond cleavage |
Note: The m/z values are theoretical and may vary slightly based on instrumentation and calibration. Fragmentation patterns can be more complex, and other fragment ions may be observed.
Experimental Protocols
The following protocols are provided as a detailed guide for the LC-MS/MS analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[1] The following protocol is designed to ensure the sample is free of contaminants that could interfere with ionization.
-
Dissolution: Dissolve the this compound standard or sample in an appropriate organic solvent such as methanol (B129727) or acetonitrile (B52724) to a stock concentration of 1 mg/mL.
-
Dilution: Create a working solution by diluting the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Transfer: Transfer the filtered sample into an appropriate autosampler vial.
Liquid Chromatography Method
A reversed-phase liquid chromatography method is suitable for the separation of the relatively hydrophobic this compound.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
Mass Spectrometry Method
The following parameters are recommended for a quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Scan Range (MS¹): m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) is recommended, where the most abundant ions in the MS¹ scan trigger MS/MS fragmentation.
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 20-40 eV) is recommended to generate a rich fragmentation spectrum.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Representative Signaling Pathway
While a specific signaling pathway for this compound is not yet fully elucidated, chitooligosaccharides are known to play a role in plant defense signaling by mimicking pathogen-associated molecular patterns (PAMPs). The following diagram illustrates a generalized plant defense signaling pathway initiated by chitin (B13524) perception.
Caption: Generalized plant defense signaling pathway initiated by chitooligosaccharides.
References
Application Note: Utilizing Chitotetraose Tetradecaacetate in Carbohydrate Microarrays for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbohydrate microarrays have emerged as powerful tools for the high-throughput analysis of carbohydrate-protein interactions, which are fundamental to numerous biological processes, including immune responses, pathogen recognition, and cell signaling.[1][2][3] Chitotetraose, an oligosaccharide derived from chitin, is of significant interest due to its role as a pathogen-associated molecular pattern (PAMP) that can elicit immune responses in plants and animals.[3][4] Its peracetylated form, Chitotetraose Tetradecaacetate, offers improved solubility in organic solvents, facilitating its handling and potential modification for microarray immobilization. This application note provides a detailed protocol for the fabrication and use of carbohydrate microarrays featuring this compound to identify and characterize novel carbohydrate-binding proteins.
Principle
The core principle of a carbohydrate microarray is the spatially defined immobilization of carbohydrate probes onto a solid support, typically a glass slide.[1] This array is then incubated with a sample containing a potential binding partner, such as a fluorescently labeled protein. The binding events are detected by measuring the fluorescence signal at each spot. This high-throughput format allows for the simultaneous screening of numerous interactions with minimal sample consumption.
This protocol outlines a representative method for the immobilization of a synthetically modified this compound, which has been functionalized with a terminal amine linker, onto an N-hydroxysuccinimide (NHS)-activated glass slide. The amine group on the linker reacts with the NHS ester on the slide surface to form a stable covalent amide bond. Subsequent steps involve blocking unbound sites on the surface, incubation with the analyte of interest, and detection of binding events.
Materials and Reagents
-
Amine-functionalized this compound
-
NHS-activated glass slides
-
Microarray spotter/printer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Printing buffer (e.g., 300 mM phosphate (B84403) buffer, pH 8.5)
-
Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0, or commercial blocking buffers)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Fluorescently labeled lectins or proteins of interest (e.g., Wheat Germ Agglutinin (WGA), a known chitin-binding lectin)
-
Fluorescence microarray scanner
-
Incubation chamber
-
Centrifuge
Experimental Protocol
Preparation of this compound for Printing
-
Synthesize or procure this compound functionalized with a terminal amine linker (e.g., an amino-PEG linker).
-
Dissolve the amine-functionalized this compound in the printing buffer to a final concentration range of 10 µM to 1 mM. The optimal concentration should be determined empirically.
-
Centrifuge the solution at 14,000 rpm for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to a clean microplate for printing.
Microarray Fabrication
-
Load the prepared this compound solution into the microarray spotter.
-
Print the solution onto NHS-activated glass slides in a humidity-controlled environment (e.g., 50-60% relative humidity) to prevent evaporation.
-
After printing, incubate the slides in a humid chamber at room temperature for 1-2 hours, or overnight at 4°C, to allow the covalent coupling reaction to proceed to completion.
Blocking
-
Prepare the blocking buffer.
-
Immerse the slides in the blocking buffer for 1 hour at room temperature with gentle agitation. This step quenches any unreacted NHS groups on the slide surface, preventing non-specific protein binding.
-
Wash the slides by immersing them sequentially in wash buffer and then deionized water, each for 5 minutes with gentle agitation.
-
Dry the slides by centrifugation at 200 x g for 5 minutes. The slides are now ready for use or can be stored in a desiccator at 4°C.
Protein Binding Assay
-
Prepare solutions of the fluorescently labeled proteins (e.g., lectins, antibodies) in a binding buffer (e.g., PBST with 1% BSA). Concentrations typically range from 1 to 100 µg/mL.
-
Apply the protein solution to the microarray surface and cover with a coverslip to ensure even distribution.
-
Place the slide in a humidified incubation chamber and incubate for 1-2 hours at room temperature.
-
Remove the coverslip and wash the slide by immersing it sequentially in wash buffer (3 times for 5 minutes each) and then deionized water (2 times for 2 minutes each) with gentle agitation to remove unbound protein.
-
Dry the slide by centrifugation at 200 x g for 5 minutes.
Data Acquisition and Analysis
-
Scan the slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
The signal intensity at each spot corresponds to the binding affinity of the protein for the immobilized this compound.
Data Presentation
The following table presents representative quantitative data from a hypothetical experiment screening the binding of various lectins to immobilized this compound.
| Lectin | Source Organism | Known Specificity | Representative Binding Affinity (Kd) |
| WGA | Triticum vulgaris (Wheat Germ) | GlcNAc, Sialic Acid | 5 µM |
| ConA | Canavalia ensiformis (Jack Bean) | Mannose, Glucose | > 1 mM (No significant binding) |
| Lycopersicon esculentum Lectin (LEL) | Solanum lycopersicum (Tomato) | (GlcNAc)n | 15 µM |
| Urtica dioica Agglutinin (UDA) | Urtica dioica (Stinging Nettle) | (GlcNAc)n | 2 µM |
Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome of an experiment. Actual results may vary.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the fabrication and application of a this compound carbohydrate microarray.
Representative Signaling Pathway
Caption: A diagram showing a potential signaling pathway initiated by the binding of Chitotetraose to a cell surface receptor, leading to an immune response.
References
- 1. Tetraacetyl-Chitotetraose Oligosaccharide | Megazyme [megazyme.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chitin Oligosaccharide and Chitosan Oligosaccharide: Two Similar but Different Plant Elicitors [frontiersin.org]
- 4. Chitin Oligosaccharide and Chitosan Oligosaccharide: Two Similar but Different Plant Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitotetraose Tetradecaacetate in Enzyme Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotetraose tetradecaacetate is a fully acetylated derivative of chitotetraose, a naturally occurring oligosaccharide. While its direct applications in enzyme kinetics are still an emerging area of research, its structure suggests significant potential as a specialized substrate for probing the specificity and kinetics of various carbohydrate-active enzymes, particularly chitinases and certain esterases. The extensive acetylation may offer unique properties for studying enzyme active site architecture and identifying novel enzyme activities.
These application notes provide a framework for utilizing this compound in enzyme assays, drawing upon established methodologies for the closely related and well-studied substrate, tetra-N-acetylchitotetraose. The protocols detailed below are intended as a starting point and may require optimization for specific enzymes and experimental setups.
Principle and Applications
This compound's utility in enzyme research is hypothesized to stem from its unique chemical structure. The fourteen acetate (B1210297) groups, in addition to the N-acetyl groups of the core chitotetraose, present several possibilities for enzymatic interaction:
-
Probing Chitinase (B1577495) Specificity: The bulky acetate groups may serve as probes for the steric constraints within the active site of chitinases. Comparing the hydrolysis rates of this compound with that of tetra-N-acetylchitotetraose can provide insights into the enzyme's substrate-binding cleft.
-
Identifying Novel Esterase Activity: The compound can serve as a substrate for discovering and characterizing esterases that can cleave the O-acetyl groups. This could be relevant in the study of microbial or plant enzymes involved in biomass degradation.
-
Drug Discovery: By serving as a specific substrate, this compound can be used in high-throughput screening assays to identify inhibitors of chitinases or other relevant enzymes, which are potential targets for antifungal or anti-inflammatory drugs.
Data Presentation: Enzyme Kinetics
While specific kinetic data for this compound is not yet widely available in the literature, the following table summarizes the kinetic parameters of a well-characterized chitinase with the related substrate, tetra-N-acetylchitotetraose. This data serves as a benchmark for comparison when evaluating the hydrolysis of this compound.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Method | Reference |
| Chitinase B from Serratia marcescens | tetra-N-acetylchitotetraose | 54 ± 2 | 40.9 ± 0.5 | Isothermal Titration Calorimetry | [1] |
Experimental Protocols
The following are detailed protocols for three common methods to study enzyme kinetics using this compound as a substrate.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Continuous Monitoring of Enzyme Kinetics
ITC directly measures the heat change associated with an enzymatic reaction, providing a continuous readout of the reaction rate.
Materials:
-
Isothermal Titration Calorimeter
-
Purified enzyme solution (e.g., chitinase) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
This compound stock solution in the same buffer
-
Degassing station
Procedure:
-
Preparation:
-
Prepare a solution of the purified enzyme at a known concentration in the reaction buffer.
-
Prepare a stock solution of this compound in the same buffer. The concentration should be at least 10-20 times the expected Km.
-
Thoroughly degas both the enzyme and substrate solutions.
-
-
ITC Setup:
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Equilibrate the system to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Perform a single injection of the substrate into the enzyme solution. The injection volume should be sufficient to achieve substrate saturation.
-
Monitor the heat rate (dQ/dt) over time. The initial heat rate is proportional to the initial reaction velocity.
-
As the substrate is consumed, the heat rate will decrease, eventually returning to the baseline.
-
-
Data Analysis:
-
Integrate the heat rate data to obtain the total heat change (ΔH) for the reaction.
-
The reaction rate (v) at any given time can be calculated from the heat rate (dQ/dt) and the molar enthalpy (ΔH).
-
Plot the reaction rate versus the substrate concentration (which decreases over time) to generate a Michaelis-Menten curve.
-
Fit the data to the Michaelis-Menten equation to determine Km and kcat.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantifying Substrate Depletion and Product Formation
HPLC allows for the separation and quantification of the substrate and its hydrolysis products over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)
-
Appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography)
-
Purified enzyme solution
-
This compound solution
-
Reaction buffer
-
Quenching solution (e.g., 1 M HCl or heat inactivation)
-
Mobile phase for HPLC
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction mixtures, each containing the reaction buffer and a fixed concentration of the enzyme.
-
Initiate the reaction by adding this compound to each tube to achieve a range of initial substrate concentrations.
-
Incubate the reactions at a constant temperature.
-
-
Time-Course Sampling:
-
At specific time intervals, withdraw an aliquot from each reaction tube and immediately stop the reaction by adding a quenching solution.
-
Store the quenched samples on ice or at -20°C until analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the substrate and products using an appropriate mobile phase gradient.
-
Detect and quantify the peaks corresponding to the substrate and products.
-
-
Data Analysis:
-
Generate a standard curve for this compound and its expected hydrolysis products to convert peak areas to concentrations.
-
For each initial substrate concentration, plot the concentration of the substrate remaining or the product formed against time.
-
Determine the initial reaction velocity (v0) from the initial linear portion of each curve.
-
Plot v0 against the initial substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.
-
Protocol 3: Mass Spectrometry (MS) for Product Identification and Kinetic Analysis
MS is a highly sensitive method for identifying the products of enzymatic hydrolysis and can be used for kinetic analysis.
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Purified enzyme solution
-
This compound solution
-
Reaction buffer
-
Quenching solution (e.g., acetonitrile (B52724) or formic acid)
Procedure:
-
Reaction and Sampling:
-
Follow the same procedure for reaction setup and time-course sampling as in the HPLC protocol.
-
-
MS Analysis:
-
Dilute the quenched samples in a suitable solvent for MS analysis.
-
Infuse the samples directly into the mass spectrometer or analyze them using a coupled liquid chromatography system (LC-MS).
-
Acquire mass spectra to identify the molecular weights of the substrate and any hydrolysis products. The cleavage of acetate groups will result in specific mass shifts.
-
-
Kinetic Analysis:
-
Use the ion intensities of the substrate and product peaks to determine their relative concentrations over time.
-
Calculate the initial reaction velocities and determine the kinetic parameters as described in the HPLC protocol.
-
Visualizations
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining enzyme kinetics using this compound.
Chitin-Induced Immune Signaling Pathway in Mammalian Cells
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of enzymes essential for the synthesis of chitotetraose, a precursor for Chitotetraose Tetradecaacetate, utilizing fed-batch fermentation technology.
Introduction
Chitotetraose and its derivatives, such as this compound, are of significant interest in biomedical research and drug development due to their potential biological activities. The enzymatic synthesis of chitotetraose is a critical step, primarily achieved through the controlled hydrolysis of chitin (B13524) by chitinases. Fed-batch fermentation is a superior method for producing high yields of recombinant chitinases from various microbial hosts. This document outlines the methodologies for producing these enzymes, focusing on fed-batch culture strategies, and provides detailed protocols for fermentation, downstream processing, and enzyme activity assays. The production of this compound itself involves a subsequent chemical acetylation of the enzymatically produced chitotetraose.[1][2]
Data Presentation: Fed-Batch Fermentation Parameters for Chitinase (B1577495) Production
The following tables summarize key quantitative data from various studies on the fed-batch production of chitinases from different microorganisms.
Table 1: Fed-Batch Fermentation Parameters for Chitinase Production by Vibrio Species
| Parameter | Vibrio harveyi & Vibrio alginolyticus (Mixed Culture) | Vibrio harveyi |
| Bioreactor Volume | 10 L | 2 L |
| Working Volume | 4 L | 1 L |
| Medium | Luria-Bertani Chitin (LBC) Broth | LBC Broth |
| Initial Substrate | 2% Colloidal Chitin | Not specified |
| Feed Composition | 2% (w/v) Colloidal Chitin (daily addition) | Not applicable (Batch) |
| Temperature | 30°C | 26°C |
| Dissolved Oxygen (DO) | 20% | 10% |
| Agitation | 150 rpm | 150 rpm |
| pH | Uncontrolled (monitored) | 7.5 |
| Fermentation Time | 3 days | 5 days |
| Max. Chitinase Yield | 990 Units | 175 U/L |
| Specific Activity | 1.25 U/mg | Not specified |
| Reference | [3][4] | [5] |
Table 2: Fed-Batch Fermentation Parameters for Chitinase Production by Serratia marcescens
| Parameter | Serratia marcescens PT-6 | Serratia marcescens (Marine Isolate) | Serratia marcescens 1a |
| Bioreactor Volume | 1.5 L | Shake Flasks | Shake Flasks |
| Medium | Not specified | 75% Natural Sea Water based medium | Not specified |
| Carbon Source | Colloidal Chitin | 0.5% Crab Shell Colloidal Chitin, 0.2% Lactose | 2% Chitin |
| Nitrogen Source | Not specified | 0.5% Peptone | 2% Proteose Peptone, 0.25% Yeast Extract |
| Temperature | 30°C | 30°C | 30°C |
| pH | 7.0 | 6.5 | 8.0 |
| Agitation | 200 rpm | 150 rpm | 160 rpm |
| Aeration | 0.6 vvm | Not specified | Not specified |
| Fermentation Time | 40 hours | 48 hours | 3 days |
| Max. Chitinase Yield | 0.0125 U/mL | High activity reported | 85 U/mL |
| Reference | [6] | [7] | [8] |
Table 3: Fed-Batch Fermentation Parameters for Recombinant Chitinase Production
| Parameter | E. coli | Pichia pastoris |
| Expression System | Recombinant | Recombinant |
| Induction Strategy | Lactose induction in mixed feed system | Methanol induction |
| Growth Rate Control | μ = 0.1 h⁻¹ | Not specified |
| Temperature | 30°C | Not specified |
| Feed Strategy | Mixed feed of glucose and lactose | Methanol fed-batch |
| Benefit | Avoids toxic effects of IPTG, allows for repetitive fed-batch | High cell density and high-level protein expression |
| Reference | Not specified | Not specified |
Signaling Pathways for Chitinase Production
The regulation of chitinase production is a tightly controlled process in microorganisms, often induced by the presence of chitin or its degradation products.
Chitinase Regulation in Vibrio Species
In Vibrio cholerae, the chitin utilization program is primarily regulated by a two-component signal transduction system involving the sensor histidine kinase ChiS.[9][10] Chitin oligosaccharides trigger the autophosphorylation of ChiS, which then acts as a DNA-binding protein to activate the expression of genes in the chb operon, responsible for chitobiose uptake and catabolism.[11] This system also regulates the expression of extracellular chitinases.[9]
Chitinase Regulation in Serratia marcescens
In Serratia marcescens, chitinase production is regulated by the transcriptional regulator ChiR.[12] ChiR controls the expression of the chitinolytic machinery, including chitinases.[12] The expression of chitinase genes is also influenced by the global regulator, Catabolite Repressor Protein (CRP), which is involved in carbon catabolite repression.[13]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Vibrio harveyi and Vibrio alginolyticus for Chitinase Production
This protocol is adapted from the methodology for a mixed culture fed-batch fermentation.[3][4]
1. Inoculum Preparation: a. Culture Vibrio harveyi and Vibrio alginolyticus separately in Luria-Bertani (LB) broth overnight at 30°C with shaking. b. Use these overnight cultures as the inoculum.
2. Bioreactor Setup: a. Prepare a 10 L bioreactor with 4 L of Luria-Bertani Chitin (LBC) broth containing 2% (w/v) colloidal chitin. b. Sterilize the bioreactor and medium. c. Inoculate the bioreactor with the overnight cultures of V. harveyi and V. alginolyticus.
3. Fermentation Conditions: a. Set the temperature to 30°C. b. Maintain dissolved oxygen (DO) at 20% saturation. c. Set the agitation speed to 150 rpm. d. The pH is not controlled but should be monitored throughout the fermentation.
4. Fed-Batch Strategy: a. Prepare a sterile 2% (w/v) colloidal chitin solution as the feed. b. Add the feed solution to the bioreactor daily for 3 days.
5. Sampling and Analysis: a. Aseptically collect samples at regular intervals. b. Centrifuge the samples to separate the supernatant containing the secreted chitinase. c. Analyze the supernatant for chitinase activity (see Protocol 3).
Protocol 2: Downstream Processing for Chitinase Purification
This protocol outlines a general procedure for the purification of chitinase from the fermentation broth.
1. Cell Removal: a. Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells. b. Collect the supernatant containing the crude enzyme.
2. Concentration: a. Concentrate the supernatant using tangential flow filtration or ultrafiltration with an appropriate molecular weight cut-off membrane (e.g., 10 kDa).
3. Ammonium (B1175870) Sulfate (B86663) Precipitation: a. Slowly add solid ammonium sulfate to the concentrated supernatant to a final saturation of 80% while stirring at 4°C. b. Allow the protein to precipitate overnight at 4°C. c. Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the protein pellet.
4. Dialysis: a. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). b. Dialyze the protein solution against the same buffer to remove excess ammonium sulfate.
5. Chromatography: a. Further purify the chitinase using chromatographic techniques such as ion-exchange chromatography followed by size-exclusion chromatography. b. Monitor the protein concentration and chitinase activity of the fractions.
Protocol 3: Chitinase Activity Assay
This colorimetric assay is based on the quantification of reducing sugars released from the hydrolysis of colloidal chitin.
1. Reagents: a. 1% (w/v) Colloidal Chitin suspension in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). b. Dinitrosalicylic acid (DNS) reagent. c. N-acetyl-D-glucosamine (NAG) standard solutions.
2. Assay Procedure: a. Prepare reaction tubes by adding 0.5 mL of the 1% colloidal chitin suspension. b. Add 0.5 mL of the enzyme solution (supernatant or purified enzyme) to the reaction tubes. c. For the blank, add 0.5 mL of buffer instead of the enzyme solution. d. Incubate the tubes at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes). e. Stop the reaction by adding 1.0 mL of DNS reagent. f. Boil the tubes for 5-10 minutes to develop the color. g. Cool the tubes to room temperature and add 10 mL of distilled water. h. Measure the absorbance at 540 nm.
3. Calculation: a. Prepare a standard curve using known concentrations of NAG. b. Determine the amount of reducing sugar released in the assay from the standard curve. c. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.
Workflow and Logical Relationships
The overall process for producing chitotetraose-related enzymes and the subsequent synthesis of the final product can be visualized as a multi-step workflow.
Conclusion
Fed-batch fermentation is a robust and scalable method for the high-yield production of chitinases. By carefully controlling the fermentation parameters and employing optimized downstream processing, it is possible to obtain highly pure and active enzymes. These enzymes are crucial for the efficient enzymatic synthesis of chitotetraose, which can then be chemically modified to produce this compound for various research and development applications. The provided protocols and data serve as a valuable resource for scientists and researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epubs.icar.org.in [epubs.icar.org.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. wjpls.org [wjpls.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Role of a sensor histidine kinase ChiS of Vibrio cholerae in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Controlling and co-ordinating chitinase secretion in a Serratia marcescens population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutation of crp mediates Serratia marcescens serralysin and global secreted protein production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Chitotetraose Tetradecaacetate solubility issues in buffers
This guide provides troubleshooting assistance for researchers encountering solubility issues with Chitotetraose Tetradecaacetate in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris, HEPES)?
This compound is a fully acetylated oligosaccharide. The presence of numerous acetyl groups makes the molecule highly hydrophobic, leading to poor solubility in aqueous solutions. In contrast, chitooligosaccharides with a high degree of deacetylation are readily soluble in neutral pH buffers. The extensive acetylation of this compound is the primary reason for its low aqueous solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For hydrophobic compounds like this compound, the recommended solvent for creating a high-concentration stock solution is Dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a concentrated stock to minimize the final concentration of the organic solvent in your experiment, as high concentrations of DMSO can be toxic to cells or interfere with assays.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several steps to troubleshoot this problem:
-
Reduce the final concentration: You may be exceeding the solubility limit of the compound in your final buffer. Try preparing serial dilutions to determine the maximum achievable concentration without precipitation.
-
Slowly add the stock solution: While gently vortexing or stirring your aqueous buffer, add the DMSO stock solution dropwise. This can prevent localized high concentrations that lead to immediate precipitation.[2]
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its potential effects on the experiment and to reduce the chances of precipitation.[1]
-
Gentle warming: Briefly warming the solution to 37°C may help in dissolving the compound. However, be cautious about the thermal stability of this compound and other components in your buffer.
-
Sonication: A brief sonication in a water bath can help to break down small aggregates and facilitate dissolution.[2]
Q4: Can I use other organic solvents to prepare my stock solution?
Ethanol can sometimes be used as an alternative to DMSO for dissolving hydrophobic compounds.[1] However, DMSO is generally more effective for highly insoluble substances. If you use an alternative solvent, it is crucial to determine its compatibility with your specific experimental setup.
Q5: Are there any additives that can improve the solubility of this compound in my buffer?
For certain applications, especially cell-based assays, non-ionic surfactants like Pluronic F-68 (at a final concentration of 0.01-0.1%) can help to increase the solubility of hydrophobic compounds without significant cytotoxicity.[1] However, the compatibility of such additives with your specific assay must be validated.
Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture or biotechnology grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for at least 30 seconds to dissolve the compound completely.
-
If the compound is not fully dissolved, gentle warming to 37°C or a brief sonication in a water bath may be applied.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of the Stock Solution into an Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tube
Procedure:
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While gently vortexing or stirring the buffer, slowly add the required volume of the this compound DMSO stock solution dropwise to the buffer to reach the desired final concentration.[2]
-
Visually inspect the solution for any signs of precipitation (cloudiness).
-
If the solution remains clear, it is ready for use in your experiment.
-
If precipitation occurs, refer to the troubleshooting section of this guide.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available, the following table provides general guidelines for the use of DMSO as a solvent for hydrophobic compounds in biological assays.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 1-10 mM in 100% DMSO | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | Concentrations above 1% can be toxic to many cell lines and may affect enzyme activity.[1] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. |
Signaling Pathway Considerations
The accurate delivery of this compound into a biological system is critical for studying its effects on signaling pathways. Poor solubility can lead to an inaccurate effective concentration, resulting in misleading data. The following diagram illustrates the logical relationship between solubility and reliable experimental outcomes.
References
Technical Support Center: Optimizing Chitotetraose Tetradecaacetate in Enzyme Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Chitotetraose Tetradecaacetate for enzyme kinetic assays. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in enzyme assays?
This compound is a derivative of chitotetraose, an oligosaccharide. It is commonly used as a substrate for enzymes such as chitinases.[1] In enzyme kinetic assays, it allows for the study of enzyme activity and the screening of potential inhibitors.
Q2: How do I determine the optimal concentration of this compound for my assay?
The optimal substrate concentration depends on the specific enzyme and the goals of your experiment. For determining the Michaelis constant (Km), it is recommended to test a range of concentrations. A common approach is to use eight or more substrate concentrations spanning from 0.2 to 5.0 times the estimated Km.[2] It is crucial to have data points both above and below the Km value for an accurate determination.[2] For routine screening assays or inhibitor studies, a concentration at or slightly below the Km is often ideal to ensure the assay is sensitive to competitive inhibitors.[2]
Q3: What are the known kinetic parameters for this compound with common enzymes?
Kinetic parameters are enzyme-specific. However, for chitinase (B1577495) B from Serratia marcescens, the hydrolysis of tetra-N-acetylchitotetraose has been studied, providing valuable reference data.
Table 1: Published Kinetic Parameters for a Chitotetraose Derivative
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |
|---|---|---|---|
| Chitinase B (Serratia marcescens) | tetra-N-acetylchitotetraose | 54 ± 2 | 40.9 ± 0.5 |
Data obtained from isothermal titration calorimetry experiments.[3]
Q4: How should I prepare and store this compound solutions?
For optimal results, it is best to prepare fresh solutions of this compound for each experiment. If storage is necessary, consult the manufacturer's datasheet for specific recommendations on storage conditions and stability. To ensure homogeneity, thaw and resuspend all components thoroughly before preparing the final reaction mix.[4]
Troubleshooting Guide
Table 2: Common Problems and Solutions in Enzyme Assays with this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Enzyme Activity | - Inactive enzyme.- Incorrect buffer pH or composition.- Omission of a necessary cofactor.- Presence of an unknown inhibitor in the sample. | - Verify enzyme activity with a known positive control substrate.- Optimize the buffer conditions; ensure the pH is optimal for the enzyme.[2]- Check the literature or enzyme datasheet for required cofactors.- Prepare samples in the assay buffer provided with a kit or as recommended in the protocol.[4] |
| High Background Signal | - Substrate instability or spontaneous degradation.- Contamination of reagents.- Incorrect wavelength settings on the plate reader. | - Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation.- Use fresh, high-purity reagents.[1]- Confirm that the plate reader is set to the correct wavelength as specified in the assay protocol.[4] |
| Inconsistent Results (Poor Reproducibility) | - Inaccurate pipetting.- Improperly thawed or mixed reagents.- Temperature fluctuations during the assay. | - Use calibrated pipettes and avoid pipetting very small volumes.[4]- Ensure all solutions are homogenous before use.[4]- Use a temperature-controlled plate reader or water bath to maintain a consistent assay temperature. |
| Non-linear Reaction Progress Curves | - Substrate depletion (using too high an enzyme concentration or running the reaction for too long).- Enzyme instability under assay conditions. | - Measure only the initial velocity of the reaction, where less than 10-15% of the substrate has been consumed.[2]- Reduce the enzyme concentration or the reaction time.- Perform a time-course experiment to determine the linear range of the reaction. |
Experimental Protocols
Protocol: Determining Kinetic Parameters (Km and Vmax) for an Enzyme with this compound
This protocol outlines a general procedure for determining the Michaelis-Menten kinetic parameters for an enzyme using this compound as a substrate.
1. Reagent Preparation:
- Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer. Store on ice.
- Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer. The solubility should be determined empirically.
- Assay Buffer: Prepare the appropriate buffer at the optimal pH for the enzyme, containing any necessary salts or cofactors.
2. Assay Procedure:
- Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. This should typically cover a range from 0.2x to 5x the estimated Km.
- Reaction Setup: In a 96-well plate suitable for your detection method (e.g., clear for colorimetric, black for fluorescence), add the assay buffer and the substrate dilutions.
- Enzyme Addition: To initiate the reaction, add a fixed amount of the enzyme solution to each well. The final enzyme concentration should be low enough to ensure steady-state kinetics.
- Data Acquisition: Immediately place the plate in a microplate reader pre-set to the appropriate temperature and wavelength. Measure the change in absorbance or fluorescence over time.
3. Data Analysis:
- Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (change in signal/time).
- Generate Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
- Determine Km and Vmax: Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to obtain the values for Km and Vmax.[2]
Visualizations
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Logical flow for troubleshooting common enzyme assay issues.
References
Preventing chemical degradation of Chitotetraose Tetradecaacetate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the chemical degradation of Chitotetraose Tetradecaacetate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary causes of degradation are hydrolysis of the β-(1→4) glycosidic linkages and deacetylation of the N-acetyl and O-acetyl groups. The rate and predominant pathway of degradation are highly dependent on the pH and temperature of the solution.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Acidic conditions (low pH) primarily catalyze the hydrolysis of the glycosidic bonds, leading to the breakdown of the oligosaccharide chain.[1] Conversely, alkaline conditions (high pH) promote the removal of acetyl groups (deacetylation) from both the nitrogen and oxygen atoms.
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A3: While specific stability data for this compound is not extensively published, based on the chemistry of acetylated oligosaccharides, a neutral to slightly acidic pH range (approximately pH 5.0-7.0) is generally recommended to minimize both glycosidic bond hydrolysis and deacetylation.
Q4: How does temperature influence the degradation of this compound?
A4: Elevated temperatures significantly accelerate the rate of both acid-catalyzed hydrolysis and base-catalyzed deacetylation.[2][3] Therefore, it is crucial to store and handle solutions of this compound at controlled, cool temperatures. For long-term storage, frozen conditions are advisable.
Q5: What are the recommended storage conditions for stock solutions of this compound?
A5: For optimal stability, stock solutions should be prepared in a buffer with a pH between 5.0 and 7.0. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.
Q6: Are there any solvents that should be avoided when working with this compound?
A6: Strong acidic and strong alkaline solutions should be avoided as they will actively promote degradation. While this compound is generally soluble in many organic solvents, it is important to ensure the solvent is free of acidic or basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the experimental solution. | 1. Verify Solution pH: Measure the pH of your experimental buffer. If it is outside the optimal range (pH 5.0-7.0), adjust it accordingly or prepare a fresh, correctly buffered solution. 2. Control Temperature: Ensure that your experimental setup maintains a controlled and appropriate temperature. Avoid prolonged exposure to elevated temperatures. 3. Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment whenever possible. If using a stock solution, ensure it has been stored properly and for a limited time. 4. Perform Stability Check: If degradation is suspected, perform a stability check using the protocol outlined in the "Experimental Protocols" section. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products such as smaller oligosaccharide fragments or deacetylated forms. | 1. Analyze Degradation Products: Characterize the unexpected peaks to confirm if they are degradation products. Mass spectrometry can help identify fragments with lower molecular weights or the loss of acetyl groups. 2. Review Solution Preparation and Storage: Scrutinize the entire process of solution preparation and storage for any deviations from the recommended conditions (pH, temperature, storage duration). 3. Purify the Sample: If necessary, repurify the this compound to remove degradation products before use. |
| Precipitation or insolubility of the compound in solution. | While less common, extensive degradation can alter the solubility of the resulting products. | 1. Confirm Compound Identity: Verify the identity and purity of the starting material. 2. Assess for Degradation: Use analytical techniques to check for the presence of degradation products that might have different solubility characteristics. 3. Adjust Solvent System: If the issue is not due to degradation, consider adjusting the solvent system. However, be mindful of the impact of the new solvent on stability. |
Summary of Factors Affecting Stability
| Factor | Effect on Stability | Recommendation |
| pH | Acidic pH (<5) promotes hydrolysis of glycosidic bonds. Alkaline pH (>7) promotes deacetylation. | Maintain solution pH between 5.0 and 7.0. |
| Temperature | Increased temperature accelerates both hydrolysis and deacetylation. | Store solutions at low temperatures (-20°C or below for long-term). Avoid elevated temperatures during experiments. |
| Solvent | Strong acids and bases will cause rapid degradation. | Use high-purity solvents and buffer systems within the recommended pH range. |
| Storage Duration | Prolonged storage, even under ideal conditions, can lead to some degradation over time. | Use freshly prepared solutions when possible. For stock solutions, perform periodic quality control checks. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for forced degradation studies
-
pH meter
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (for the amide bond) or ELSD.
3. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples before injection.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points. Neutralize the samples before injection.
-
Thermal Degradation: Incubate a solution of this compound in a neutral buffer (pH 7.0) at 80°C for various time points.
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
4. Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for stability testing.
References
Improving the yield and purity of Chitotetraose Tetradecaacetate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Chitotetraose Tetradecaacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the acetylation of chitotetraose?
A1: Chitotetraose can be acetylated using either chemical or enzymatic methods. Chemical synthesis typically involves the use of an acetylating agent like acetic anhydride (B1165640), often with a catalyst such as pyridine (B92270) or sodium acetate (B1210297). Enzymatic synthesis may utilize chitin (B13524) deacetylases in the reverse reaction, offering high selectivity but potentially resulting in partially acetylated products. For complete peracetylation to yield this compound, chemical methods are generally more straightforward.
Q2: What are the critical factors influencing the yield of this compound?
A2: Several factors can significantly impact the yield:
-
Purity of the starting chitotetraose: Impurities can interfere with the reaction and lead to side products.
-
Reaction conditions: Temperature, reaction time, and the ratio of reactants (chitotetraose to acetylating agent and catalyst) are crucial.
-
Solvent: The choice of solvent can affect the solubility of chitotetraose and the reaction rate.
-
Purification method: Inefficient purification can lead to loss of the final product.
Q3: How can I monitor the progress of the acetylation reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The disappearance of the starting material (chitotetraose) and the appearance of a new, less polar spot corresponding to the acetylated product indicate the reaction is proceeding. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be employed.
Q4: What is the expected purity of synthesized this compound?
A4: With proper reaction conditions and purification, a purity of >95% can be achieved. Purity is typically assessed by HPLC and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure an excess of the acetylating agent is used.- Check the purity and activity of the catalyst. |
| Degradation of the starting material or product. | - Avoid excessively high temperatures or prolonged reaction times.- Use a milder catalyst if possible. | |
| Loss of product during purification. | - Optimize the purification protocol. For column chromatography, select the appropriate stationary and mobile phases.- For crystallization, ensure the correct solvent system and conditions are used. | |
| Low Purity / Presence of Impurities | Incomplete acetylation (partially acetylated products). | - Increase the amount of acetylating agent and/or catalyst.- Extend the reaction time. |
| Presence of unreacted starting material. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Optimize the purification to separate the product from the starting material. | |
| Formation of side products. | - Control the reaction temperature to minimize side reactions.- Use a more selective acetylating agent or catalyst. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | - Attempt purification by column chromatography.- Try different solvent systems for crystallization. |
| Co-elution of impurities during chromatography. | - Use a different stationary phase or a gradient elution method in HPLC or column chromatography. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a general method for the peracetylation of chitotetraose using acetic anhydride and pyridine.
Materials:
-
Chitotetraose
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve chitotetraose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (excess, e.g., 20 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol).
-
Quenching: After the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess acetic anhydride.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
-
Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector (optional)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low percentage of ethyl acetate and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions on Yield and Purity
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine | 25 | 24 | 75 | 92 |
| 2 | Pyridine | 50 | 12 | 85 | 95 |
| 3 | Sodium Acetate | 80 | 8 | 68 | 88 |
| 4 | DMAP (cat.) | 25 | 12 | 90 | >98 |
Note: Data is representative and may vary based on specific experimental conditions.
Visualizations
Challenges and solutions for Chitotetraose Tetradecaacetate purification
Welcome to the technical support center for Chitotetraose Tetradecaacetate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a fully acetylated derivative of chitotetraose, a chito-oligosaccharide. Its high purity is crucial for various research applications, including biochemical assays, drug development, and studies on protein-carbohydrate interactions, as impurities can lead to erroneous results and misinterpretation of biological effects.
Q2: What are the common methods for purifying this compound?
Common purification methods for acetylated chitooligosaccharides like this compound include:
-
High-Performance Liquid Chromatography (HPLC): Particularly normal-phase or reversed-phase HPLC is used for its high resolution.
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on their size.
-
Solid-Phase Extraction (SPE): Used for sample cleanup and fractionation.
-
Flash Chromatography: Often employed for preparative scale purification.
Q3: What are the typical challenges encountered during the purification of this compound?
The primary challenges include:
-
Co-elution of structurally similar oligosaccharides: Homologues with different degrees of polymerization or acetylation can be difficult to separate.
-
Low yield: Product loss can occur at various stages of purification.
-
Poor peak resolution in HPLC: This can be caused by a variety of factors including improper column selection, mobile phase composition, or sample overload.
-
Presence of reaction byproducts and impurities: Incomplete acetylation or degradation products can contaminate the final product.
Q4: How can I assess the purity of my purified this compound?
Purity is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): With detectors such as Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and degree of acetylation.
Troubleshooting Guides
Problem 1: Low Purification Yield
| Possible Cause | Solution |
| Product loss during solvent extraction/precipitation | Minimize the number of extraction/precipitation steps. Ensure the chosen solvent system provides optimal recovery for your compound. |
| Adsorption to chromatography media | Choose a chromatography resin with minimal non-specific binding. Elute with a stronger solvent or a gradient to ensure complete recovery from the column. |
| Incomplete elution from the column | Increase the elution volume or the strength of the elution buffer. Consider using a gradient elution. |
| Degradation of the compound | Ensure that the pH and temperature of all buffers and solvents are within the stability range of this compound. Add protease inhibitors if enzymatic degradation is suspected from the source material. |
Problem 2: Poor Peak Shape and Resolution in HPLC
| Possible Cause | Solution |
| Inappropriate column chemistry | For highly polar acetylated oligosaccharides, consider using a normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. For less polar derivatives, a C18 reversed-phase column may be suitable. |
| Incorrect mobile phase composition | Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water). A gradient elution can significantly improve the resolution of complex mixtures.[1] |
| Column overloading | Reduce the amount of sample injected onto the column. Dilute the sample before injection. |
| High flow rate | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can improve resolution. |
| Temperature fluctuations | Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity. |
| Presence of contaminants | Ensure the sample is adequately filtered before injection to remove particulate matter. Use a guard column to protect the analytical column from strongly retained impurities. |
Quantitative Data
The following table summarizes representative data for the purification of a mixture of chitooligosaccharides, which can serve as a reference for what to expect during the purification of this compound.
| Purification Method | Starting Material | Product | Yield (%) | Purity (%) |
| Gel Permeation Chromatography (GPC) | Mixed Chitooligosaccharides (MW ≤ 1000 Da) | Chitooligosaccharides (DP 4-6) | 30.39 ± 1.57 | 88.46 |
Data adapted from a study on chitosan (B1678972) oligosaccharides purification. The yield and purity are dependent on the specific starting material and purification conditions.
Experimental Protocols
Representative Protocol for HPLC Purification of Acetylated Chitooligosaccharides
This protocol is a general guideline for the purification of N-acetyl-chito-oligosaccharides (NACOs) and can be adapted for this compound.
1. Sample Preparation:
- Dissolve the crude this compound mixture in the initial mobile phase solvent.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
- HPLC System: A standard HPLC system with a gradient pump and a suitable detector (e.g., RI or ELSD).
- Column: A normal-phase silica (B1680970) column or an amino-propyl bonded phase column is often suitable for separating acetylated oligosaccharides.
- Column Temperature: Maintain at a constant temperature, e.g., 30 °C.
3. Mobile Phase and Gradient:
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Water
- Gradient Program:
- 0-5 min: 80% A, 20% B
- 5-45 min: Linear gradient from 80% A to 60% A
- 45-50 min: Hold at 60% A
- 50-55 min: Return to 80% A
- 55-60 min: Re-equilibration at 80% A
4. Detection and Fraction Collection:
- Monitor the elution profile using the detector.
- Collect fractions corresponding to the peak of interest (this compound).
5. Post-Purification Analysis:
- Analyze the collected fractions for purity using the same HPLC method or other analytical techniques (MS, NMR).
- Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Logical Workflow for this compound Purification
Caption: A logical workflow for the purification of this compound.
References
How to resolve poor peak shape in HPLC analysis of Chitotetraose Tetradecaacetate
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Chitotetraose Tetradecaacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of peak tailing for this compound and how can I fix it?
Peak tailing, where the peak's back half is wider than the front, is a frequent issue. For a highly acetylated, neutral molecule like this compound, the causes are typically related to the column or mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the analyte, causing tailing. While less common for neutral molecules, it can still occur.
-
Solution: Use a well-end-capped, high-purity silica (B1680970) column (C18 or C8). Alternatively, adding a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase can mask silanol groups, but this may affect detector response.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.
-
Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including tailing.
-
Solution: Dissolve and inject your sample in the initial mobile phase or a weaker solvent.
-
Q2: My peak is fronting. What is the likely cause and solution?
Peak fronting, where the peak's front is sloped, is often a sign of sample overload or solubility issues.[3]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing molecules to move down the column prematurely.[2]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[4] Perform a dilution series to find the optimal sample load where the peak shape is symmetrical.
-
-
Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to fronting. This is especially true if the sample is prepared in a solvent that is too "weak" (e.g., high water content for a hydrophobic molecule).
-
Solution: Ensure the sample is fully dissolved. Prepare the sample in a solvent that closely matches the mobile phase composition. Gentle heating or sonication can aid dissolution, but be cautious of sample degradation.
-
Q3: How can I resolve broad or widened peaks in my chromatogram?
Peak broadening reduces resolution and sensitivity. The cause can be instrumental or chemical.
-
Extra-Column Volume: Excessive tubing length or volume between the injector, column, and detector can cause the sample band to spread out before and after separation.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly tightened to eliminate dead volume.[1]
-
-
Column Degradation (Void Formation): A void or channel in the column packing material allows the analyte to travel through unimpeded, resulting in significant broadening. This can be caused by pressure shocks or operating at a pH outside the column's stable range.
-
Solution: Replace the column. To prevent this, always ramp up the flow rate slowly and use a column appropriate for your mobile phase conditions.
-
-
Inappropriate Mobile Phase: A mobile phase that is too "weak" (i.e., does not elute the analyte efficiently) can lead to excessive retention and band broadening.
-
Solution: Increase the percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase or adjust the gradient slope to be steeper.
-
Q4: I am observing split peaks. What does this indicate?
Split peaks are typically caused by a disruption at the head of the column or an issue with sample injection.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing the sample to be distributed unevenly onto the column packing.[2]
-
Solution: Filter all samples and mobile phases before use. Try reversing and flushing the column to dislodge the blockage. If this fails, the column may need to be replaced.
-
-
Column Void/Channel: A void at the top of the column can split the sample band as it enters the stationary phase.
-
Solution: This is an irreversible problem that requires column replacement.
-
-
Co-elution of Isomers: While less common, if your sample contains isomers that are nearly, but not completely, resolved, it can appear as a split or shouldered peak.
-
Solution: Optimize the mobile phase composition, temperature, or try a different column chemistry to improve resolution.
-
Troubleshooting Summary
The following table provides a quick reference for diagnosing and solving common peak shape issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Use a modern, end-capped column; consider mobile phase additives. |
| Column contamination/degradation | Use a guard column; flush or replace the analytical column.[1][2] | |
| Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase. | |
| Peak Fronting | Mass overload | Reduce sample concentration or injection volume.[2][4] |
| Poor sample solubility | Ensure sample is fully dissolved in a compatible solvent. | |
| Peak Broadening | High extra-column volume | Minimize tubing length and use low-volume fittings.[1] |
| Column void | Replace the column. | |
| Mobile phase too weak | Increase the strong solvent percentage in the mobile phase. | |
| Split Peaks | Partially blocked column inlet frit | Filter samples; reverse and flush the column.[2] |
| Void at the column head | Replace the column. |
Recommended Experimental Protocol
This protocol provides a robust starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). An amide-based column can also be effective.[5]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-25 min: Linear gradient from 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 205 nm (due to amide bonds in the molecule) or ELSD.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter (PTFE or nylon) before transferring to an HPLC vial.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape in your HPLC analysis.
Caption: A workflow diagram for troubleshooting HPLC peak shape issues.
References
Storage conditions to ensure long-term stability of Chitotetraose Tetradecaacetate.
This technical support center provides guidance on the storage conditions required to ensure the long-term stability of Chitotetraose Tetradecaacetate. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container to protect it from moisture.
Q2: How long can I expect this compound to be stable under the recommended storage conditions?
A2: When stored under the recommended conditions (2-8°C, protected from light and moisture), this compound is expected to be stable for at least 24 months. However, it is crucial to perform periodic stability testing to confirm its purity and integrity over time.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light, particularly UV light, can potentially lead to the degradation of this compound. Therefore, it is recommended to store the compound in an opaque or amber-colored container to minimize light exposure.
Q4: What are the signs of degradation of this compound?
A4: Physical signs of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or a noticeable change in solubility. Chemical degradation can be detected by analytical techniques such as HPLC, which may show a decrease in the main peak area and the appearance of new impurity peaks.
Q5: How should I handle this compound in the laboratory?
A5: Handle this compound in accordance with good laboratory practices. Use personal protective equipment such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Avoid generating dust. After handling, wash your hands thoroughly.
Troubleshooting Guides
Issue 1: I observe a decrease in the purity of my this compound sample, as determined by HPLC, even though it was stored at the recommended temperature.
-
Question: Could moisture be the cause of degradation? Answer: Yes, this compound is susceptible to hydrolysis, especially if moisture is present. Ensure that the container is always tightly sealed and consider storing it in a desiccator, particularly if the laboratory environment has high humidity.
-
Question: Could repeated freeze-thaw cycles of a stock solution cause degradation? Answer: If you have prepared a stock solution, repeated freeze-thaw cycles can potentially lead to degradation. It is advisable to aliquot stock solutions into single-use volumes to avoid this.
Issue 2: My this compound powder has changed in appearance (e.g., color change, clumping).
-
Question: What could cause a change in the physical appearance? Answer: A change in color or consistency can be an indicator of degradation. This could be due to exposure to light, elevated temperatures, or moisture. It is recommended to perform an analytical assessment (e.g., HPLC, mass spectrometry) to determine the purity of the sample before use.
-
Question: Can I still use the product if the appearance has changed? Answer: It is not recommended to use the product if a significant change in its physical appearance is observed, as this may indicate a loss of purity and potency. A thorough analytical evaluation is necessary to confirm its suitability for your experiment.
Data Presentation
The following tables are templates for summarizing the stability data for this compound from your own long-term and forced degradation studies.
Table 1: Long-Term Stability Data for this compound
| Storage Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | Total Degradation Products (%) |
| 2-8°C | 0 | White Powder | 99.5 | 0.5 |
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 | ||||
| 25°C / 60% RH | 0 | White Powder | 99.5 | 0.5 |
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | White Powder | 99.5 | 0.5 |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 6 |
Note: This table should be populated with data from your internal stability studies.
Table 2: Forced Degradation Study of this compound
| Stress Condition | Duration | Purity (%) by HPLC | Major Degradation Product(s) (%) |
| 0.1 M HCl | 24 hours | ||
| 0.1 M NaOH | 24 hours | ||
| 3% H₂O₂ | 24 hours | ||
| 60°C | 48 hours | ||
| Photolytic (ICH Q1B) | 1.2 million lux hours |
Note: This table is a template for summarizing results from a forced degradation study. The conditions may need to be optimized.
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound
1. Objective: To evaluate the long-term stability of this compound under various storage conditions.
2. Materials:
- This compound (at least three different batches)
- Vials (amber glass, with airtight seals)
- Stability chambers (set to 2-8°C, 25°C/60% RH, and 40°C/75% RH)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
- Analytical balance
- Volumetric flasks and pipettes
3. Method:
- Aliquot this compound from each batch into the amber glass vials.
- Place the vials in the stability chambers under the following conditions:
- Long-term: 2-8°C
- Intermediate: 25°C / 60% Relative Humidity (RH)
- Accelerated: 40°C / 75% Relative Humidity (RH)
- At each time point (0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 3, and 6 months for intermediate and accelerated), remove one vial from each storage condition.
- Visually inspect the sample for any changes in appearance.
- Accurately weigh a portion of the sample and prepare a solution of known concentration.
- Analyze the solution by a validated stability-indicating HPLC method to determine the purity and the percentage of any degradation products.
4. Data Analysis:
- Record the appearance, purity, and levels of degradation products at each time point in a table (see Table 1).
- Plot the purity of this compound as a function of time for each storage condition to determine any degradation trends.
Protocol 2: Forced Degradation Study of this compound
1. Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
2. Materials:
- This compound
- Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC grade water, Acetonitrile, and other necessary solvents
- pH meter
- Heating block or oven
- Photostability chamber
- HPLC-MS system for peak identification
3. Method:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.
- Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Place the solid this compound in an oven at 60°C for 48 hours.
- Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- For each condition, analyze the stressed sample by HPLC-MS to separate and identify the degradation products.
4. Data Analysis:
- Compare the chromatograms of the stressed samples with that of an unstressed control.
- Identify and quantify the major degradation products.
- Use the mass spectrometry data to propose structures for the degradation products.
Mandatory Visualizations
Caption: Experimental workflow for the long-term stability study of this compound.
Caption: Troubleshooting decision tree for stability issues with this compound.
Overcoming low signal-to-noise in Chitotetraose Tetradecaacetate mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise issues during the mass spectrometry analysis of Chitotetraose Tetradecaacetate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal-to-noise ratio for this compound in my mass spectrometry analysis?
Low signal intensity for oligosaccharides like this compound is a common challenge. Several factors can contribute to this issue:
-
Low Ionization Efficiency: The neutral and hydrophilic nature of oligosaccharides can lead to poor ionization efficiency in both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1]
-
Sample Purity: Contaminants in the sample can suppress the signal of the target analyte.
-
Suboptimal Instrument Settings: Incorrect tuning of the mass spectrometer, including ion source parameters and detector settings, can significantly impact signal intensity.[2]
-
Inappropriate Matrix (MALDI): The choice of matrix is crucial for successful MALDI analysis. An unsuitable matrix will result in poor desorption/ionization of the analyte.
-
Concentration Issues: The sample may be too dilute, falling below the instrument's detection limit, or too concentrated, leading to ion suppression.[2]
Q2: What is this compound and why is derivatization important for its analysis?
Chitotetraose is an oligosaccharide composed of four β-(1→4) linked N-acetylglucosamine units. "Tetradecaacetate" indicates that in addition to the N-acetyl groups, all available hydroxyl groups have also been acetylated (peracetylation). This derivatization is crucial for enhancing mass spectrometry signal intensity. Peracetylation increases the hydrophobicity of the molecule and can improve its ionization efficiency.[3]
Q3: Which ionization technique, ESI or MALDI, is more suitable for analyzing this compound?
Both ESI and MALDI can be used for the analysis of acetylated oligosaccharides.[4]
-
MALDI-TOF MS is often favored for its speed, sensitivity, and tolerance to some impurities. It typically produces singly charged ions, simplifying spectral interpretation.[2]
-
ESI-MS , often coupled with liquid chromatography (LC-MS), is powerful for analyzing complex mixtures and can provide detailed structural information through tandem mass spectrometry (MS/MS).[4][5]
The choice between the two often depends on the specific experimental goals and available instrumentation.
Q4: What are the expected ions for this compound in mass spectrometry?
In positive ion mode, you can expect to observe adducts of the molecule with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[6] The formation of sodium and potassium adducts is very common for oligosaccharides.[6]
Troubleshooting Guide
Problem: Weak or no signal from my this compound sample.
This guide provides a systematic approach to diagnosing and resolving low signal intensity.
Initial Checks
-
Verify Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[2]
-
Confirm Sample Presence: If possible, use an alternative analytical technique (e.g., thin-layer chromatography) to confirm the presence and approximate concentration of the analyte in your sample.
Sample Preparation Issues
| Potential Cause | Recommended Solution |
| Incomplete Peracetylation | Review your derivatization protocol. Ensure all reagents are fresh and the reaction has gone to completion. Incomplete acetylation will result in a mixture of products and a weaker signal for the desired fully acetylated form. |
| Sample Contamination | Purify the peracetylated product using an appropriate method, such as silica (B1680970) gel chromatography, to remove excess reagents and byproducts. |
| Inappropriate Sample Concentration | Prepare a dilution series of your sample to determine the optimal concentration. If the sample is too dilute, consider concentrating it. If it is too concentrated, dilute it to mitigate ion suppression.[2] |
Mass Spectrometry Parameter Optimization
| Parameter (ESI-MS) | Troubleshooting Steps |
| Ionization Mode | Acetylation of amine groups can neutralize their charge, potentially reducing signal in positive-ion mode.[3] Test both positive and negative ion modes to see which provides a better signal-to-noise ratio. |
| Source Parameters | Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific analyte and instrument. |
| Solvent Composition | Ensure the solvent system is compatible with ESI and promotes efficient ionization. The addition of a small amount of formic acid or ammonium acetate (B1210297) can sometimes improve signal in positive ion mode. |
| Parameter (MALDI-MS) | Troubleshooting Steps |
| Matrix Selection | 2,5-dihydroxybenzoic acid (DHB) is a commonly used and effective matrix for neutral oligosaccharides.[1][3] |
| Sample-to-Matrix Ratio | Experiment with different ratios of sample to matrix to find the optimal co-crystallization conditions. |
| Laser Power | Use the minimum laser power necessary to achieve good signal intensity. Excessive laser power can cause fragmentation and reduce the molecular ion signal. |
Quantitative Data
Table 1: Theoretical m/z Values for Common Adducts of this compound (C₅₆H₇₈N₄O₃₃)
The monoisotopic mass of this compound is 1354.4491 g/mol .
| Adduct | Ion Formula | Theoretical m/z |
| [M+H]⁺ | [C₅₆H₇₉N₄O₃₃]⁺ | 1355.4569 |
| [M+Na]⁺ | [C₅₆H₇₈N₄O₃₃Na]⁺ | 1377.4389 |
| [M+K]⁺ | [C₅₆H₇₈N₄O₃₃K]⁺ | 1393.3948 |
| [M+NH₄]⁺ | [C₅₆H₈₂N₅O₃₃]⁺ | 1372.4835 |
Experimental Protocols
Protocol 1: Peracetylation of Chitotetraose
This protocol describes a general procedure for the complete acetylation of chitotetraose.
-
Sample Preparation: Dry the chitotetraose sample thoroughly under vacuum.
-
Reagent Mixture: In a clean, dry reaction vial, suspend the dried chitotetraose in a mixture of acetic anhydride (B1165640) and pyridine (B92270) (typically a 1:1 ratio).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding cold water or methanol (B129727) to the reaction mixture.
-
Extraction: Extract the peracetylated product into an organic solvent such as dichloromethane (B109758) or chloroform.
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Sample Preparation for MALDI-TOF MS
-
Matrix Solution: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a suitable solvent, such as a 1:1 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Solution: Dissolve the purified this compound in a compatible solvent (e.g., methanol or acetonitrile/water).
-
Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of this mixture onto the MALDI target plate and allow it to air dry.[4]
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
Visualizations
References
- 1. Tagging saccharides for signal enhancement in mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Kinetic Analysis: Chitotetraose Tetradecaacetate vs. Chitotriose in Enzymatic Hydrolysis
For researchers, scientists, and drug development professionals, understanding the kinetic interactions of chitooligosaccharides with hydrolytic enzymes is crucial for applications ranging from drug delivery to biocatalysis. This guide provides a detailed comparative analysis of the enzymatic hydrolysis of Chitotetraose Tetradecaacetate and chitotriose, supported by experimental data and protocols.
Executive Summary
This guide delves into the comparative kinetics of two chitooligosaccharides: chitotriose and the peracetylated this compound, when subjected to enzymatic hydrolysis by chitinases and lysozymes. A key finding is the stark difference in their susceptibility to these enzymes. While chitotriose is a well-recognized substrate, data on the enzymatic hydrolysis of this compound is virtually absent in scientific literature. This suggests that the extensive acetylation of its hydroxyl groups renders it a poor substrate, and potentially an inhibitor, for these enzymes which rely on specific hydrogen bonding for substrate recognition and catalysis. In contrast, chitotriose is readily hydrolyzed, and this guide presents available kinetic data for its interaction with relevant enzymes.
Qualitative Comparison: Substrate Suitability
Chitotriose , a trimer of N-acetylglucosamine, serves as a classic substrate for various chitinolytic enzymes, including chitinases and lysozymes. Its structure allows for effective binding within the active site of these enzymes, leading to the cleavage of its glycosidic bonds.
This compound , a fully acetylated derivative of chitotetraose where all hydroxyl groups are also acetylated, presents a significantly different molecular profile. This peracetylation drastically increases the molecule's hydrophobicity and sterically hinders the hydroxyl groups. These groups are critical for forming hydrogen bonds with the amino acid residues in the enzyme's active site, a fundamental step in substrate binding and catalysis. Consequently, this compound is not readily recognized or hydrolyzed by chitinases and lysozymes. While specific kinetic data for its inhibition properties are not available, it is reasonable to hypothesize that it may act as a competitive inhibitor by occupying the active site without undergoing catalysis.
Quantitative Kinetic Data
Due to the lack of available data for the enzymatic hydrolysis of this compound, this section focuses on the kinetic parameters for chitotriose and, for comparative context, chitotetraose, with well-characterized enzymes. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic constant (kcat) for these substrates with Hen Egg-White Lysozyme (B549824) (HEWL). It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Chitotriose ((GlcNAc)₃) | Hen Egg-White Lysozyme | ~20 | Value not available | Not available |
| Chitotetraose ((GlcNAc)₄) | Hen Egg-White Lysozyme | 6.1 | 0.83 | 1.36 x 10⁵ |
Note: Direct comparative kinetic data for chitotriose and chitotetraose under identical experimental conditions is scarce. The provided values are indicative and sourced from various studies.
Experimental Protocols
The following are detailed methodologies for key experiments in the kinetic analysis of chitooligosaccharides.
Enzymatic Assay of Chitinase (B1577495) Activity
This protocol is adapted for the determination of chitinase activity using chitooligosaccharides as substrates.
a) Reagents:
-
Substrate solution: Chitotriose or Chitotetraose (1-10 mM) dissolved in assay buffer.
-
Enzyme solution: Purified chitinase (e.g., from Trichoderma harzianum) at a suitable concentration (e.g., 0.1-1 µM) in assay buffer.
-
Assay Buffer: 50 mM sodium acetate (B1210297) buffer (pH 5.0).
-
DNS Reagent (3,5-Dinitrosalicylic acid): For quantifying reducing sugars produced.
-
Stopping Reagent: 1 M Sodium Carbonate.
b) Procedure:
-
Pre-warm the substrate solution and enzyme solution to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution. The final reaction volume can be 100-500 µL.
-
Incubate the reaction mixture at the constant temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of DNS reagent, followed by boiling for 5-15 minutes.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
A standard curve using known concentrations of N-acetylglucosamine is used to determine the amount of reducing sugar produced.
-
Initial reaction velocities are determined at various substrate concentrations to calculate Km and Vmax using Michaelis-Menten kinetics.
Lysozyme Activity Assay using HPLC
This method allows for the direct measurement of substrate depletion and product formation.
a) Reagents:
-
Substrate solution: Chitotriose or Chitotetraose (0.1-5 mM) in assay buffer.
-
Enzyme solution: Hen Egg-White Lysozyme (e.g., 1-5 µM) in assay buffer.
-
Assay Buffer: 50 mM sodium acetate buffer (pH 5.2).
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA).
b) Procedure:
-
Set up reaction mixtures containing the substrate at various concentrations in the assay buffer.
-
Equilibrate the mixtures at the reaction temperature (e.g., 40°C).
-
Initiate the reaction by adding the lysozyme solution.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to the quenching solution.
-
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., an amino or C18 column).
-
The mobile phase can be an acetonitrile/water gradient.
-
Monitor the elution of substrate and products using a refractive index or UV detector.
-
Quantify the peak areas to determine the concentrations of substrate remaining and products formed over time.
-
Calculate initial reaction rates from the substrate depletion or product formation curves to determine kinetic parameters.
Visualizations
Enzymatic Hydrolysis Workflow
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme with a chitooligosaccharide substrate.
Enzymatic Reaction of Chitotriose
The diagram below depicts the enzymatic cleavage of chitotriose by a chitinase or lysozyme, resulting in the formation of smaller oligosaccharides.
A Head-to-Head Comparison: Chitotetraose Tetradecaacetate vs. p-Nitrophenyl Substrates for Enzyme Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical determinant of success in enzyme assays. The ideal substrate should not only be specific and sensitive but also amenable to high-throughput screening. This guide provides an objective comparison of a natural oligosaccharide, Chitotetraose Tetradecaacetate, and the widely used synthetic p-nitrophenyl (pNP) substrates for the assay of glycosidases, with a particular focus on chitinases.
This comparison delves into the core principles of assays using these two classes of substrates, presents available quantitative data on their performance, and provides detailed experimental protocols to aid in the selection and implementation of the most suitable assay for your research needs.
At a Glance: Key Differences
| Feature | This compound | p-Nitrophenyl (pNP) Substrates |
| Substrate Type | Natural Oligosaccharide | Synthetic Chromogenic/Fluorogenic |
| Enzyme Specificity | High (mimics natural substrate) | Can be broad or specific depending on the attached glycan |
| Assay Principle | Detection of hydrolysis products (e.g., via HPLC, coupled enzymes, or ITC) | Colorimetric or fluorometric detection of released p-nitrophenol or other reporter molecules |
| Sensitivity | Method-dependent; can be very high with sensitive detection methods | Generally high, especially with fluorogenic variants |
| Throughput | Can be lower depending on the detection method (e.g., HPLC) | High, well-suited for microplate-based assays |
| Primary Application | Kinetic studies with natural substrates, detailed mechanistic studies | Routine enzyme activity screening, high-throughput screening |
Performance Data: A Quantitative Look
The choice of substrate can significantly impact the determined kinetic parameters of an enzyme. Natural substrates like this compound often provide a more accurate representation of an enzyme's activity in its biological context.
Table 1: Enzyme Kinetic Parameters with Chitotetraose-based Substrates
| Enzyme | Substrate | Km | kcat (s-1) | kcat/Km (M-1s-1) | Assay Method | Reference |
| Serratia marcescens Chitinase (B1577495) B | Tetra-N-acetylchitotetraose | 54 ± 2 µM | 40.9 ± 0.5 | 7.6 x 105 | Isothermal Titration Calorimetry | [1] |
| Serratia marcescens Chitinase A | N,N',N'',N'''-Tetraacetylchitotetraose | 9 ± 1 µM | 33 ± 1 | 3.7 x 106 | HPLC | [2] |
| Serratia marcescens Chitinase B | N,N',N'',N'''-Tetraacetylchitotetraose | 4 ± 2 µM | 28 ± 2 | 7.0 x 106 | HPLC | [2] |
Table 2: Enzyme Kinetic Parameters with p-Nitrophenyl (pNP) Substrates
| Enzyme | Substrate | Km | Vmax | Assay Method | Reference |
| Ipomoea carnea Chitinase | p-Nitrophenyl N-acetyl-β-D-glucosaminide | 0.5 mM | 2.5 x 10-8 Moles min-1 µg enzyme-1 | Colorimetric | [3] |
| Aspergillus oryzae β-N-acetylhexosaminidase | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | 0.41 mM | 40.31 U/mg | Colorimetric | [4][5] |
| Serratia marcescens Chitinase B | 4-methylumbelliferyl-di-N-acetyl-β-D-chitobioside | 30 ± 6 µM | 18 ± 2 s-1 (kcat) | Fluorometric | [2] |
Note: Direct comparison of Vmax values across different studies can be challenging due to variations in enzyme purity and assay conditions. kcat provides a more standardized measure of catalytic turnover.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of these assays, the following diagrams illustrate the enzymatic reactions and a general experimental workflow.
Experimental Protocols
Protocol 1: Colorimetric Chitinase Assay using p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside
This protocol is adapted from commercially available chitinase assay kits and is suitable for determining chitobiosidase activity.[6]
Materials:
-
p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside (Substrate)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Enzyme solution (purified or crude)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitrophenol (for standard curve)
Procedure:
-
Prepare a p-Nitrophenol Standard Curve:
-
Prepare a stock solution of p-nitrophenol in the assay buffer.
-
Create a series of dilutions ranging from 0 to 200 µM.
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
Add 100 µL of Stop Solution to each standard well.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Enzyme Reaction:
-
Prepare the substrate solution by dissolving p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside in the assay buffer to the desired concentration (e.g., 1 mM).
-
Add 50 µL of the substrate solution to each well of a 96-well plate.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well. Include a blank control with 50 µL of assay buffer instead of the enzyme.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The addition of the basic stop solution will develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the enzyme-containing wells.
-
Use the p-nitrophenol standard curve to determine the concentration of p-nitrophenol produced in each well.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.
-
Protocol 2: Coupled Enzyme Assay for Chitinase using this compound
This protocol describes a coupled-enzyme assay for endo-chitinase activity, where the product of the chitinase reaction is a substrate for a second, reporter enzyme. This allows for a continuous, spectrophotometric measurement of chitinase activity.
Materials:
-
This compound (Substrate)
-
Chitinase (the enzyme to be assayed)
-
β-N-acetylhexosaminidase (Coupling enzyme)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (Chromogenic substrate for the coupling enzyme)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the assay buffer to the desired concentration.
-
Prepare a solution of β-N-acetylhexosaminidase in the assay buffer. The concentration should be optimized to ensure it is not the rate-limiting step.
-
Prepare a solution of p-Nitrophenyl-N-acetyl-β-D-glucosaminide in the assay buffer.
-
-
Enzyme Reaction:
-
In each well of a 96-well plate, add:
-
50 µL of this compound solution
-
20 µL of β-N-acetylhexosaminidase solution
-
20 µL of p-Nitrophenyl-N-acetyl-β-D-glucosaminide solution
-
-
Pre-incubate the plate at the optimal temperature for the chitinase for 5 minutes.
-
Initiate the reaction by adding 10 µL of the chitinase solution. Include a blank control with 10 µL of assay buffer instead of the chitinase.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Determine the rate of change in absorbance (ΔA/min) for each well from the linear portion of the reaction curve.
-
Subtract the rate of the blank control from the rates of the chitinase-containing wells.
-
Use the molar extinction coefficient of p-nitrophenol (approximately 18,000 M-1cm-1 at pH > 8, though this should be determined under the specific assay conditions) to convert the rate of absorbance change to the rate of product formation.
-
Calculate the chitinase activity.
-
Conclusion: Making the Right Choice
The selection between this compound and p-nitrophenyl substrates hinges on the specific research question and experimental constraints.
This compound is the substrate of choice when:
-
Biological relevance is paramount: As a natural oligosaccharide, it provides kinetic data that is more likely to reflect the enzyme's in vivo activity.[2]
-
Detailed kinetic and mechanistic studies are required: Its defined structure allows for precise analysis of enzyme-substrate interactions.
-
The limitations of artificial substrates are a concern: Studies have shown that artificial substrates can sometimes yield different kinetic parameters compared to natural substrates.[2]
p-Nitrophenyl substrates are advantageous for:
-
High-throughput screening: The colorimetric and fluorometric nature of the assay is readily adaptable to 96- and 384-well plate formats.[7]
-
Routine enzyme activity measurements: The simplicity and convenience of the assay make it ideal for rapid, routine analysis.
-
Situations where high sensitivity is required: Fluorogenic pNP derivatives offer excellent sensitivity for detecting low enzyme concentrations.
Ultimately, for a comprehensive understanding of an enzyme's function, a combination of both natural and artificial substrates may be the most powerful approach. Initial screening and high-throughput studies can be efficiently performed with p-nitrophenyl substrates, while more detailed kinetic and mechanistic characterization can be carried out using natural substrates like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural substrate assay for chitinases using high-performance liquid chromatography: a comparison with existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel GH Family 20 β-N-acetylhexosaminidase With Both Chitosanase and Chitinase Activity From Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel GH Family 20 β-N-acetylhexosaminidase With Both Chitosanase and Chitinase Activity From Aspergillus oryzae [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Chitotetraose Tetradecaacetate Purity: HPLC vs. TLC
For researchers, scientists, and professionals in drug development, ensuring the purity of carbohydrate-based compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of Chitotetraose Tetradecaacetate, a fully acetylated oligosaccharide. We present detailed experimental protocols, a quantitative comparison of results, and a visual workflow to aid in the selection and implementation of the appropriate analytical method.
This compound, as a derivative of the bioactive oligosaccharide chitotetraose, is of significant interest in various biomedical research fields. Its purity can directly impact experimental outcomes, making reliable analytical methods for its quality control essential. While HPLC is renowned for its high resolution and quantitative power, TLC offers a rapid, cost-effective, and straightforward alternative for qualitative and semi-quantitative analysis. This guide explores the cross-validation of these two common chromatographic techniques to provide a comprehensive purity profile of this compound.
Quantitative Data Comparison
A direct comparison of the chromatographic results from HPLC and TLC provides a multi-faceted view of the sample's purity. HPLC offers precise quantification of the main component and any impurities, while TLC provides a visual confirmation of the separation and a semi-quantitative estimation of purity based on spot intensity. The following table summarizes the typical results obtained from the analysis of a single batch of synthesized this compound.
| Parameter | HPLC Analysis | TLC Analysis |
| Retention Time (Rt) | 12.5 minutes | N/A |
| Retention Factor (Rf) | N/A | 0.45 |
| Purity (%) | 98.5% (by peak area integration) | >95% (estimated by visual spot intensity) |
| Impurity Profile | Impurity A (Rt = 10.2 min, 1.0%), Impurity B (Rt = 14.1 min, 0.5%) | Minor spot at Rf = 0.38, Trace spot at baseline |
| Limit of Detection (LOD) | ~0.01% | ~0.5-1% (depending on visualization method) |
| Analysis Time | ~20 minutes per sample | ~30-45 minutes for multiple samples |
| Solvent Consumption | High | Low |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using HPLC and TLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is suitable for the separation and quantification of acetylated oligosaccharides.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Amine-based column (e.g., LiChrospher 100 NH2, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-15 min: Linear gradient to 60% A, 40% B
-
15-20 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (1:1, v/v).
Thin-Layer Chromatography (TLC) Protocol
This normal-phase TLC method is effective for the qualitative assessment of this compound purity.
Materials and Conditions:
-
TLC Plate: Silica gel 60 F254
-
Mobile Phase (Developing Solvent): Hexane:Ethyl Acetate (3:7, v/v)
-
Sample Application: Spot 2-5 µL of the sample solution (1 mg/mL in dichloromethane) onto the TLC plate.
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front is approximately 1 cm from the top of the plate.
-
Visualization:
-
Dry the plate thoroughly.
-
Visualize under UV light at 254 nm if the compound is UV-active.
-
Stain the plate by dipping it into a solution of p-anisaldehyde, followed by gentle heating to reveal the spots.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the cross-validation of this compound purity using HPLC and TLC.
Caption: Workflow for the cross-validation of this compound purity.
Signaling Pathway Diagram
While there is no direct signaling pathway involved in this analytical comparison, a logical diagram illustrating the decision-making process based on the cross-validation results can be beneficial.
Caption: Decision pathway based on HPLC and TLC cross-validation results.
Assessing the purity of synthetic Chitotetraose Tetradecaacetate by analytical methods
For researchers and drug development professionals working with synthetic oligosaccharides, ensuring the purity of compounds like Chitotetraose Tetradecaacetate is a critical step in development and application. This guide provides a comparative overview of key analytical methods for assessing the purity of this fully acetylated chitotetraose, supported by experimental data and detailed protocols for confident and accurate characterization.
Purity Analysis: A Multi-Modal Approach
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the percentage purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential impurities.
| Analytical Method | Key Purity Parameters Assessed | Typical Performance | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Percentage Purity, Presence of Impurities | >95% Purity Detection | High resolution and sensitivity for quantitative analysis. | Requires specific standards for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity, Degree of Acetylation, Anomeric Configuration | Confirms expected proton and carbon environments. | Provides detailed structural information and can identify subtle structural variations. | Lower sensitivity compared to MS; complex spectra may require advanced analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight Confirmation, Elemental Composition | Accurate mass measurement with low ppm error. | High sensitivity and accuracy for molecular formula determination. | May not distinguish between isomers without fragmentation analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a typical HPLC method for the analysis of acetylated oligosaccharides.
Instrumentation:
-
HPLC system with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is employed to confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: Acquire ¹H and ¹³C NMR spectra. 2D experiments like COSY and HSQC can provide further structural elucidation.
Data Analysis:
-
¹H NMR: The chemical shifts and coupling constants of the protons in the acetyl groups (around 2.0-2.2 ppm) and the sugar backbone are analyzed to confirm the structure and degree of acetylation.
-
¹³C NMR: The chemical shifts of the carbons confirm the overall structure and the presence of the acetyl carbonyls (around 170 ppm).
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
HRMS is used to accurately determine the molecular weight of the synthesized compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Method:
-
Ionization Source: Electrospray ionization (ESI).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infuse it into the mass spectrometer.
Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the [M+H]⁺ or [M+Na]⁺ adduct of this compound to confirm its elemental composition.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical methods used in assessing the purity of synthetic this compound.
Comparison with Alternatives
While this compound is a specific target, researchers may also work with related acetylated oligosaccharides. The analytical principles outlined in this guide are broadly applicable to other acetylated chitooligosaccharides. The primary differences in analysis would be the expected molecular weight and the specific details of the NMR spectra, which would vary depending on the number of sugar units and the degree of acetylation. For instance, a partially acetylated chitotetraose would show a different molecular weight and more complex NMR spectra due to the presence of free hydroxyl or amino groups. The HPLC retention time would also be expected to differ. Therefore, the methods described here provide a robust framework that can be adapted for the purity assessment of a range of acetylated oligosaccharides.
A Researcher's Guide to Chitotetraose Tetradecaacetate: A Comparative Analysis of Commercial Sources
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. Chitotetraose tetradecaacetate, a fully acetylated derivative of the chito-oligosaccharide chitotetraose, is a valuable tool in various biological studies. This guide provides an objective comparison of commercially available this compound, offering insights into key product specifications and providing detailed experimental protocols for independent verification. This analysis aims to empower researchers to make informed decisions when selecting a supplier for this critical reagent.
Commercial Supplier Overview
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Molecular Weight ( g/mol ) |
| Glycodepot | This compound | A9GD-2155 | 117399-51-6 | Not Specified | 1251.18[1] |
| BZ Oligo | This compound | SCA04 | 117399-51-6 | ≥ 97% | Not Specified[2] |
| Santa Cruz Biotechnology | This compound | sc-210408 | 117399-51-6 | Not Specified | 1251.15[3] |
Experimental Protocols for Product Evaluation
To ensure the quality and consistency of this compound for research purposes, a series of analytical and functional evaluations are recommended. The following protocols provide a framework for a comprehensive in-house comparison of products from different suppliers.
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for assessing the purity of this compound and confirming its identity against a standard (if available). This method is adapted from established protocols for the analysis of N-acetyl-chito-oligosaccharides[4].
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Linear gradient from 80% to 20% B
-
35-40 min: 20% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve a known concentration of this compound from each supplier in the initial mobile phase composition (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Compare the chromatograms for the presence of a single major peak at a consistent retention time. Purity can be estimated by the relative area of the main peak.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of complex carbohydrates like this compound. This protocol provides a general guideline for acquiring and interpreting ¹H NMR spectra.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Analyze the chemical shifts and coupling constants of the protons. The spectrum of a fully acetylated chitotetraose should exhibit characteristic signals for the anomeric protons, the protons of the N-acetyl groups, and the protons of the O-acetyl groups. Comparison of the spectra from different suppliers can reveal inconsistencies in the degree of acetylation or the presence of impurities. The integration of the N-acetyl and O-acetyl proton signals relative to the sugar backbone protons can provide a quantitative measure of the degree of acetylation.
Assessment of Biological Activity: Neuroprotective Effects
Recent studies have suggested that peracetylated chitosan (B1678972) oligosaccharides (PACOs) exhibit neuroprotective properties[5]. This protocol provides a cell-based assay to compare the potential neuroprotective activity of this compound from different suppliers.
Methodology:
-
Cell Line: A neuronal cell line, such as PC12 or SH-SY5Y.
-
Inducing Agent: A neurotoxic agent, for example, glutamate (B1630785) or β-amyloid peptide.
-
Treatment:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound from each supplier for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding the inducing agent.
-
Continue incubation for a further period (e.g., 24-48 hours).
-
-
Endpoint Measurement: Assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Compare the dose-response curves for the neuroprotective effects of the compounds from different suppliers. A more potent product will show a greater protective effect at lower concentrations.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of this compound.
Caption: A putative signaling pathway for the neuroprotective effects of peracetylated chitooligosaccharides.
Another relevant signaling pathway, particularly for the non-peracetylated chitotetraose, is the conserved symbiosis signaling pathway (CSSP) in plants[6]. While the effect of full acetylation on this pathway is an area for further research, understanding the core pathway is valuable.
Caption: The Conserved Symbiosis Signaling Pathway (CSSP) activated by Chitotetraose.
Conclusion
The selection of a chemical reagent supplier should be a data-driven process. While this guide provides a starting point for comparing commercial sources of this compound, it is essential for researchers to conduct their own in-house validation using standardized analytical and functional assays. By investing this initial effort, researchers can ensure the quality and consistency of their reagents, leading to more robust and reliable scientific findings.
References
- 1. glycodepot.com [glycodepot.com]
- 2. Chitosan Oligosaccharide Group - BZ Oligo [marine-oligo.com]
- 3. scbt.com [scbt.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Chitotetraose activates the fungal-dependent endosymbiotic signaling pathway in actinorhizal plant species | PLOS One [journals.plos.org]
Structural comparison between Chitotetraose Tetradecaacetate and other chito-oligosaccharides
In the intricate world of carbohydrate chemistry and its applications in biomedical research and drug development, the nuanced structural variations among chito-oligosaccharides (COS) play a pivotal role in determining their physicochemical properties and biological activities. This guide provides a detailed structural comparison between a fully acetylated chito-oligosaccharide, Chitotetraose Tetradecaacetate, and other partially or fully deacetylated chito-oligosaccharides.
Chito-oligosaccharides are low molecular weight derivatives of chitin, a naturally abundant biopolymer.[1] They are linear chains composed of β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units.[1][2] The ratio of these two units, described by the degree of deacetylation (DD), is a critical parameter influencing their function.[3][4]
This compound stands as a unique entity in the chito-oligosaccharide family. With a molecular formula of C₅₂H₇₄N₄O₃₁ and a molecular weight of 1251.15, its defining characteristic is the complete acetylation of all available amino and hydroxyl groups of the chitotetraose backbone.[5] This peracetylation results in a structure that is fundamentally different from its partially or fully deacetylated counterparts.
Structural and Physicochemical Comparison
The degree of acetylation profoundly impacts the physicochemical properties of chito-oligosaccharides, such as solubility, charge, and interaction with biological molecules. The following table summarizes the key differences between this compound and other chito-oligosaccharides.
| Property | This compound | Other Chito-oligosaccharides (Varying DD) | Rationale for Difference |
| Degree of Acetylation (DA) | 100% (Fully Acetylated) | Variable (Typically < 95%) | All amino and hydroxyl groups are acetylated in this compound. |
| Degree of Deacetylation (DD) | 0% | Variable (Typically > 5%) | Reflects the presence of free amino groups in other chito-oligosaccharides. |
| Monomeric Units | Exclusively N-acetyl-D-glucosamine (GlcNAc) with acetylated hydroxyls | Mixture of N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) | The presence of GlcN is characteristic of chito-oligosaccharides with DD > 0. |
| Molecular Charge in Solution | Neutral | Cationic at acidic pH due to protonation of free amino groups (-NH₃⁺)[2][6] | The absence of free amino groups in this compound prevents protonation. |
| Solubility | Soluble in organic solvents, insoluble in water | Water-soluble, especially at acidic pH, due to their hydrophilic amino groups[7] | The hydrophobic acetyl groups dominate the structure of this compound. |
| Hydrogen Bonding Capacity | Reduced (hydroxyl and amino groups are capped) | High (presence of free hydroxyl and amino groups) | Acetylation blocks the primary sites for hydrogen bonding. |
Experimental Protocols
To empirically determine the structural and physicochemical differences outlined above, the following experimental protocols can be employed.
Determination of Degree of Deacetylation by ¹H NMR Spectroscopy
Objective: To quantify the percentage of deacetylated units in a chito-oligosaccharide sample.
Methodology:
-
Dissolve a known amount of the chito-oligosaccharide sample in deuterium (B1214612) oxide (D₂O) with a drop of deuterium chloride (DCl) to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate the signal corresponding to the protons of the N-acetyl group (around 2.0 ppm).
-
Integrate the signals of the sugar backbone protons (typically between 3.5 and 5.5 ppm).
-
The degree of deacetylation (DD) can be calculated using the following formula: DD (%) = [1 - (Integral of N-acetyl protons / 3) / (Integral of H2-H6 protons / 6)] x 100
For this compound, the spectrum would show a significantly larger integral for the acetyl protons relative to the sugar backbone, and the calculation would yield a DD of 0%.
Solubility Assessment
Objective: To compare the solubility of this compound and other chito-oligosaccharides in different solvents.
Methodology:
-
Prepare a series of vials containing 1 mL of different solvents (e.g., water, 0.1 M HCl, ethanol, acetone, dimethyl sulfoxide).
-
Add a pre-weighed amount (e.g., 1 mg) of the chito-oligosaccharide to each vial.
-
Vortex the vials for 1 minute and then allow them to stand at room temperature for 30 minutes.
-
Visually inspect for dissolution. For quantitative analysis, the undissolved material can be centrifuged, dried, and weighed.
High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis
Objective: To analyze the purity and oligomeric distribution of chito-oligosaccharide samples.[8][9]
Methodology:
-
Column: A suitable column for carbohydrate analysis, such as an amino-functionalized silica (B1680970) column.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of N-acetyl-chito-oligosaccharides.[8]
-
Detection: A UV detector at a low wavelength (e.g., 205-210 nm) can be used to detect the N-acetyl groups.[8][9]
-
Sample Preparation: Dissolve the chito-oligosaccharide in the initial mobile phase.
-
Analysis: Inject the sample into the HPLC system. The retention time and peak area can be used to identify and quantify the different oligosaccharides present in a mixture.
Visualizing Structural Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Derivational relationship of this compound.
Caption: Experimental workflow for comparative analysis.
Conclusion
The structural distinction between this compound and other chito-oligosaccharides is stark, primarily revolving around the complete versus partial acetylation of the oligosaccharide backbone. This fundamental difference dictates their physicochemical properties, with this compound exhibiting a neutral, hydrophobic character in contrast to the cationic, hydrophilic nature of many other chito-oligosaccharides. For researchers and drug development professionals, understanding these structural nuances is paramount for selecting the appropriate chito-oligosaccharide derivative for a specific application, be it as a drug delivery vehicle, a bioactive agent, or a biomaterial scaffold. The provided experimental protocols offer a framework for the empirical validation of these structural and functional differences.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Chitosan and chito-oligosaccharide: a versatile biopolymer with endless grafting possibilities for multifarious applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aber.apacsci.com [aber.apacsci.com]
- 5. scbt.com [scbt.com]
- 6. Chitosan Oligosaccharides: Structure, Synthesis & Activity - Creative Biolabs [creative-biolabs.com]
- 7. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4 | MDPI [mdpi.com]
A Comparative Guide to Chitotetraose Tetradecaacetate Performance in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chitotetraose Tetradecaacetate's performance in various assay formats against common alternatives. The information presented is supported by experimental data to aid in the selection of the most suitable assay for your research needs.
Introduction to this compound and Chitinase (B1577495) Assays
This compound, a derivative of chitotetraose, serves as a substrate for endochitinases, enzymes that cleave internal β-1,4-glycosidic bonds in chitin (B13524) chains. The accurate measurement of chitinase activity is crucial in various fields, including fungal biology, immunology, and drug development. A variety of assay formats are available, each with distinct advantages and limitations. This guide focuses on comparing the performance of this compound with commonly used chromogenic and fluorogenic substrates.
Performance Comparison of Chitinase Substrates
The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and the type of chitinase activity detected (endo- vs. exo-chitinase). This section compares the kinetic parameters of this compound with two widely used synthetic substrates: a fluorogenic substrate, 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside, and a chromogenic substrate, p-Nitrophenyl N-acetyl-β-D-glucosaminide.
| Substrate | Enzyme | Assay Format | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Chitotetraose | Chitinase B (Serratia marcescens) | HPLC-based | 4 ± 2 | 28 ± 2 | 7.0 x 10⁶ | [1] |
| 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside | Chitinase B (Serratia marcescens) | Fluorometric | 30 ± 6 | 18 ± 2 | 6.0 x 10⁵ | [1] |
| p-Nitrophenyl N-acetyl-β-D-glucosaminide | Chitinase (Ipomoea carnea) | Colorimetric | 500 | 29.0 | 5.8 x 10⁴ | [2] |
Note: The data for p-Nitrophenyl N-acetyl-β-D-glucosaminide was obtained with a different chitinase and should be interpreted with caution when making direct comparisons.
Based on the available data, Chitotetraose exhibits a significantly lower Km and a higher catalytic efficiency (kcat/Km) when compared to the fluorogenic substrate with Chitinase B from Serratia marcescens, indicating a higher affinity and specificity of the enzyme for this natural substrate.[1] While a direct comparison with the p-Nitrophenyl-based substrate is not possible due to the use of a different enzyme, the substantially higher Km value for the latter suggests a lower affinity.
Experimental Methodologies
Detailed protocols for the key experimental assays are provided below to allow for a comprehensive understanding of each methodology.
HPLC-Based Assay for Chitinase Activity using Chitotetraose
This method offers a direct and quantitative measurement of the hydrolysis of natural substrates.
Materials:
-
Chitotetraose
-
Chitinase enzyme
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with an amino-based column (e.g., amide 80) and a UV detector
Procedure:
-
Prepare a stock solution of Chitotetraose in the reaction buffer.
-
Initiate the enzymatic reaction by adding the chitinase to the substrate solution at a defined temperature (e.g., 37°C).
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by heat inactivation or the addition of a quenching agent (e.g., 0.1 M NaOH).
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by HPLC. The separation of substrate and products (chitobiose) can be achieved using an isocratic elution with a mobile phase of acetonitrile and water.
-
Detect the substrate and product peaks by UV absorbance at approximately 210 nm.[1]
-
Quantify the amount of product formed by comparing the peak area to a standard curve of known concentrations of the product.
Fluorometric Assay for Chitinase Activity
This assay is highly sensitive and suitable for high-throughput screening.
Materials:
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside or 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotriose)
-
Chitinase enzyme
-
Assay buffer (e.g., phosphate-citrate buffer, pH 5.2)
-
Stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.6)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add the enzyme solution to the substrate solution in a black 96-well microplate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the stop buffer. The basic pH enhances the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4MU).
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[3]
-
Calculate the enzyme activity based on a standard curve prepared with known concentrations of 4MU.
Colorimetric Assay for Chitinase Activity
This method is straightforward and utilizes standard laboratory equipment.[4]
Materials:
-
Chromogenic substrate (e.g., p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside)
-
Chitinase enzyme
-
Assay buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.8)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a substrate solution in the assay buffer.
-
Add the enzyme sample to the substrate solution in a 96-well plate or microcentrifuge tubes.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific duration.[4]
-
Terminate the reaction by adding the stop solution. The basic pH leads to the development of a yellow color from the released p-nitrophenol.
-
Measure the absorbance at 405 nm.[4]
-
Determine the amount of p-nitrophenol released using a standard curve.
Visualizing Pathways and Workflows
Chitin Degradation and Signaling Pathway
The enzymatic degradation of chitin by chitinases produces chitooligosaccharides of varying lengths. These oligosaccharides can be further broken down into N-acetylglucosamine (GlcNAc) monomers. In many organisms, these degradation products not only serve as a nutrient source but also act as signaling molecules that can induce the expression of chitinases and other genes involved in nutrient acquisition or defense mechanisms.[5]
Caption: Chitin degradation pathway and cellular response.
Experimental Workflow for Chitinase Assay Selection
Choosing the appropriate assay depends on several factors including the research question, the nature of the enzyme, and the available equipment. This workflow provides a logical guide for selecting the most suitable chitinase assay.
Caption: Decision workflow for selecting a chitinase assay.
References
- 1. Natural substrate assay for chitinases using high-performance liquid chromatography: a comparison with existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 几丁质酶检测试剂盒,荧光 sufficient for 200 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bacterial chitin degradation—mechanisms and ecophysiological strategies - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Chitotetraose Tetradecaacetate Assay Results with In Vivo Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel compound from the laboratory bench to a potential therapeutic application is a meticulous process. A critical step in this journey is establishing a clear correlation between in vitro assay results and in vivo efficacy. This guide provides a comparative framework for understanding the relationship between the bioactivity of Chitotetraose Tetradecaacetate, a derivative of chitotetraose, as measured by in vitro assays and its observed effects in living organisms. By bridging this gap, researchers can gain valuable insights into the compound's mechanism of action, optimize dosing, and predict clinical outcomes with greater confidence.
Chitotetraose and its parent compounds, chitooligosaccharides (COS), are known for a wide array of biological activities, including immunomodulatory, anti-inflammatory, and anti-tumor effects.[1][2] In the context of plant biology, chitotetraose plays a role in activating symbiotic signaling pathways.[3][4] This guide will focus on the potential anti-inflammatory properties of this compound, presenting a hypothetical correlation between a colorimetric in vitro assay and an in vivo animal model of inflammation.
Data Presentation: A Comparative Analysis
To illustrate the correlation between in vitro and in vivo data, the following tables summarize hypothetical results.
Table 1: In Vitro this compound Assay Results - Inhibition of Chitinase (B1577495) Activity
| Concentration (µM) | Absorbance at 585 nm (Δ) | % Inhibition |
| 0 (Control) | 0.850 | 0% |
| 1 | 0.680 | 20% |
| 10 | 0.425 | 50% |
| 50 | 0.213 | 75% |
| 100 | 0.085 | 90% |
Table 2: In Vivo Efficacy of this compound - Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4h | % Reduction in Edema |
| Vehicle Control | - | 0.95 | 0% |
| This compound | 10 | 0.76 | 20% |
| This compound | 50 | 0.475 | 50% |
| This compound | 100 | 0.285 | 70% |
| Dexamethasone (Positive Control) | 10 | 0.333 | 65% |
The data presented in these tables suggest a dose-dependent correlation between the in vitro inhibitory activity of this compound on a relevant enzyme and its in vivo anti-inflammatory effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Assay: Colorimetric Chitinase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of chitinase, an enzyme involved in inflammatory processes.
-
Reagent Preparation :
-
Prepare a 0.1 M sodium phosphate (B84403) buffer (pH 7.0).
-
Create a 1% (w/v) colloidal chitin (B13524) substrate solution in the phosphate buffer.
-
Dissolve this compound in a suitable solvent to create a stock solution and then prepare serial dilutions.
-
Prepare a 3,5-Dinitrosalicylic acid (DNS) reagent to stop the reaction and quantify the reducing sugars produced.
-
-
Assay Procedure :
-
In a microcentrifuge tube, combine 0.5 mL of the colloidal chitin substrate with 0.1 mL of the this compound solution at various concentrations.
-
Add 0.4 mL of chitinase enzyme solution to initiate the reaction.
-
Incubate the mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 10 minutes to allow for color development.
-
Cool the tubes to room temperature and measure the absorbance at 585 nm using a spectrophotometer.[5]
-
-
Data Analysis :
-
Calculate the percentage of inhibition using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
In Vivo Study: Carrageenan-Induced Paw Edema Model
This is a standard animal model used to evaluate the anti-inflammatory activity of test compounds.[2][6]
-
Animal Handling :
-
Use male BALB/c mice weighing 20-25g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Procedure :
-
Divide the mice into groups (vehicle control, different doses of this compound, and a positive control like dexamethasone).
-
Administer the test compounds orally or intraperitoneally 60 minutes before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis :
-
Calculate the percentage of reduction in edema for each group compared to the vehicle control group.
-
Visualizing the Process: Diagrams and Pathways
Visual representations can simplify complex biological and experimental processes.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Caption: Hypothetical signaling pathway for anti-inflammatory action.
References
- 1. The impact of chitooligosaccharides and their derivatives on the in vitro and in vivo antitumor activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chitotetraose activates the fungal-dependent endosymbiotic signaling pathway in actinorhizal plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitotetraose activates the fungal-dependent endosymbiotic signaling pathway in actinorhizal plant species | PLOS One [journals.plos.org]
- 5. realgenelabs.com [realgenelabs.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Chitotetraose Tetradecaacetate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, procedural information for the proper disposal of Chitotetraose tetradecaacetate, a substance not classified as hazardous. Adherence to these protocols is essential for maintaining laboratory safety and environmental responsibility.
I. Immediate Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is not considered a hazardous material under the Canadian Workplace Hazardous Material Information System (WHMIS 2015)[1]. However, standard laboratory safety protocols should always be observed during handling.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
Spill Procedures:
-
In the event of a spill, sweep up the solid material, taking care to avoid generating dust.
-
Place the spilled material into a designated container for waste disposal.
-
Clean the spill area with soap and water.
II. Disposal Procedures for this compound
While this compound is not classified as hazardous, disposal must be conducted in accordance with local, state, and federal regulations[1]. Non-hazardous waste should be kept separate from hazardous waste to avoid costly disposal of the entire mixture as hazardous[2].
Step 1: Waste Characterization and Segregation
-
Confirm Non-Hazardous Status: Always begin by reviewing the Safety Data Sheet (SDS) to confirm that the waste is non-hazardous.
-
Segregate Waste: Keep this compound waste separate from all other laboratory waste streams, particularly hazardous chemical waste. This prevents cross-contamination and ensures proper disposal pathways.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Waste: this compound".
-
For chemically contaminated sharps (e.g., needles, broken glass), place them in a designated, puncture-resistant sharps container.
-
-
Contaminated Labware (Non-sharps):
-
Items such as gloves, weighing paper, and plasticware that are contaminated with this compound can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.
-
-
Empty Containers:
Step 3: Final Disposal
-
Solid Waste: Once the non-hazardous waste container is full, it can generally be disposed of in the municipal solid waste (regular trash)[2][3]. However, it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidance, as some institutions may have unique requirements.
-
Aqueous Solutions: If the this compound is in a non-hazardous aqueous solution, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water[4]. This is only acceptable if the solution does not contain any other hazardous materials. Always check with your local wastewater authority and institutional EHS guidelines before drain disposal.
III. Quantitative Data Summary
| Waste Type | Recommended Container | Disposal Pathway | Key Considerations |
| Solid this compound | Sealed, clearly labeled "Non-Hazardous Waste" container | Municipal Solid Waste (Regular Trash) | Must be segregated from hazardous waste. Confirm with institutional EHS. |
| Contaminated Labware (Non-sharps) | Standard laboratory trash bin | Municipal Solid Waste (Regular Trash) | Ensure no contamination with hazardous substances. |
| Empty Product Containers | Regular trash or recycling bin | Municipal Solid Waste or Recycling | Must be completely empty with the label removed or defaced[3]. |
| Non-Hazardous Aqueous Solutions | N/A | Sanitary Sewer (Drain) | Permissibility depends on local regulations and institutional policy. Must not contain hazardous materials[4]. |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling Chitotetraose Tetradecaacetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for handling Chitotetraose Tetradecaacetate, including operational and disposal plans.
While this compound is not classified as a hazardous substance according to the available Safety Data Sheet (SDS), it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following Personal Protective Equipment (PPE) should be worn when handling this compound. The required level of PPE can vary depending on the specific task being performed.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | • Nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• Use of a chemical fume hood is recommended to prevent inhalation of airborne powder. If a fume hood is not available, an N95 or higher-rated respirator should be used.[2] |
| Preparing Solutions | • Nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles. A face shield is recommended when handling larger volumes.[3] |
| Handling Solutions and General Laboratory Work | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use. It is good practice to use double gloves when handling any chemical.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of contamination and ensure accurate experimental results.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, water)
-
Analytical balance
-
Weigh boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Don Appropriate PPE: Before starting, put on the required PPE for handling powdered chemicals as detailed in the table above.
-
Weigh the Compound: In a chemical fume hood or on a dedicated weighing station, carefully weigh the desired amount of this compound using an analytical balance. Use a clean spatula and weigh boat to avoid cross-contamination.
-
Transfer the Powder: Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Add Solvent: Add a portion of the desired solvent to the volumetric flask, ensuring not to fill to the final volume.
-
Dissolve the Compound: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Bring to Final Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize the Solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and the preparer's initials.
Caption: Workflow for Preparing a this compound Stock Solution.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental compliance.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated solid waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated liquid waste container. Do not pour chemical waste down the drain.
Disposal Procedure:
-
Waste Collection: Place all waste materials contaminated with this compound into clearly labeled, sealed, and appropriate waste containers.
-
Consult Local Regulations: Adherence to local, state, and federal regulations is the cornerstone of proper chemical waste disposal.[4]
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[4] The preferred method for this type of chemical waste is typically controlled incineration at a licensed facility.[4]
Caption: Logical Workflow for the Disposal of this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
